Gymnoside IX
Description
Structure
2D Structure
Properties
Molecular Formula |
C51H64O24 |
|---|---|
Molecular Weight |
1061.0 g/mol |
IUPAC Name |
bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-[(2S,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate |
InChI |
InChI=1S/C51H64O24/c1-26(2)19-51(50(65)68-24-30-11-16-32(17-12-30)70-48-44(63)41(60)39(58)34(22-53)72-48,20-37(56)67-23-29-9-14-31(15-10-29)69-47-43(62)40(59)38(57)33(21-52)71-47)75-49-45(64)42(61)46(35(73-49)25-66-27(3)54)74-36(55)18-13-28-7-5-4-6-8-28/h4-18,26,33-35,38-49,52-53,57-64H,19-25H2,1-3H3/b18-13+/t33-,34-,35-,38-,39-,40+,41+,42-,43-,44-,45-,46-,47-,48-,49+,51-/m1/s1 |
InChI Key |
VGDRWWNKEHJEQB-CDMCBZOZSA-N |
Isomeric SMILES |
CC(C)C[C@@](CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)OC(=O)/C=C/C6=CC=CC=C6)O)O |
Canonical SMILES |
CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C=CC6=CC=CC=C6)O)O |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure and properties of Gymnoside IX
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Gymnoside IX, a natural product isolated from the tubers of Gymnadenia conopsea. It details the compound's chemical structure, physicochemical properties, and the experimental protocols for its isolation and characterization.
Chemical Structure and Properties
This compound is a complex glycoside belonging to the class of glucosyloxybenzyl 2-isobutylmalates. Its structure was elucidated through extensive spectroscopic analysis, including FAB-MS, HR-FAB-MS, and 1D and 2D NMR experiments (¹H, ¹³C, HMQC, and HMBC).
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅₁H₆₄O₂₄ | [Morikawa et al., 2006] |
| Molecular Weight | 1061.04 g/mol | [1] |
| Appearance | Amorphous powder | [Morikawa et al., 2006] |
| Optical Rotation | [α]D²⁴ -49.6 (c 1.0, MeOH) | [Morikawa et al., 2006] |
| CAS Number | 898827-00-4 | [1] |
Spectroscopic Data
High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy were instrumental in determining the structure of this compound.
Table 1: Mass Spectrometry Data for this compound [cite: Morikawa et al., 2006]
| Ionization Mode | Observed m/z | Formula |
| HR-FAB-MS (positive) | 1083.3615 [M+Na]⁺ | C₅₁H₆₄O₂₄Na |
| FAB-MS (positive) | 1083 [M+Na]⁺ |
Table 2: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, CD₃OD) [cite: Morikawa et al., 2006]
| Position | δc | Position | δc | Position | δc |
| Maloyl moiety | Glc' moiety | Glc''' moiety | |||
| 2 | 77.1 | 1' | 102.4 | 1''' | 102.5 |
| 3 | 47.0 | 2' | 75.1 | 2''' | 75.1 |
| 4 | 172.8 | 3' | 78.0 | 3''' | 78.0 |
| 5 | 25.9 | 4' | 71.6 | 4''' | 71.6 |
| 6 | 43.8 | 5' | 78.0 | 5''' | 78.0 |
| 7 | 23.3 | 6' | 62.8 | 6''' | 62.8 |
| 8 | 23.3 | Glc'' moiety | Cinnamoyl moiety | ||
| 1-O-CO-CH₂- | 67.5 | 1'' | 104.2 | 1'''' | 168.2 |
| 4-O-CO-CH₂- | 67.5 | 2'' | 74.0 | 2'''' | 120.1 |
| Benzyl moieties | 3'' | 75.8 | 3'''' | 147.0 | |
| 1-O-Ar-CH₂- | 132.3 | 4'' | 71.8 | Ar-1'''' | 135.8 |
| 2',6'-O-Ar-CH₂- | 130.9 (each) | 5'' | 73.1 | Ar-2'''',6'''' | 129.9 (each) |
| 3',5'-O-Ar-CH₂- | 117.8 (each) | 6'' | 64.9 | Ar-3'''',5'''' | 131.5 (each) |
| 4'-O-Ar-CH₂- | 159.2 | Acetyl moiety | Ar-4'''' | 131.5 | |
| 4-O-Ar-CH₂- | 132.3 | CO | 172.5 | ||
| 2''',6'''-O-Ar-CH₂- | 130.9 (each) | CH₃ | 21.0 | ||
| 3''',5'''-O-Ar-CH₂- | 117.8 (each) | ||||
| 4'''-O-Ar-CH₂- | 159.2 |
Table 3: ¹H-NMR Spectroscopic Data for this compound (500 MHz, CD₃OD) [cite: Morikawa et al., 2006]
| Position | δH (J in Hz) |
| Maloyl moiety | |
| 2-H | 4.97 (1H, d, J=10.1) |
| 3-H | 2.22 (1H, m) |
| 5-H | 1.83 (1H, m) |
| 6-Ha | 1.58 (1H, m) |
| 6-Hb | 1.48 (1H, m) |
| 7-H₃ | 0.89 (3H, d, J=6.7) |
| 8-H₃ | 0.87 (3H, d, J=6.7) |
| Benzyl moieties | |
| 1-O-CO-CH₂- | 5.12 (1H, d, J=12.2), 5.06 (1H, d, J=12.2) |
| 4-O-CO-CH₂- | 5.12 (1H, d, J=12.2), 5.06 (1H, d, J=12.2) |
| Ar-H | 7.32 (4H, d, J=8.5), 7.02 (4H, d, J=8.5) |
| Glc' and Glc''' moieties | |
| 1'-H, 1'''-H | 4.88 (2H, d, J=7.3) |
| Glc'' moiety | |
| 1''-H | 5.21 (1H, d, J=7.9) |
| 5''-H | 5.48 (1H, t, J=9.5) |
| Cinnamoyl moiety | |
| 2''''-H | 6.51 (1H, d, J=16.1) |
| 3''''-H | 7.70 (1H, d, J=16.1) |
| Ar-H | 7.62 (2H, m), 7.41 (3H, m) |
| Acetyl moiety | |
| CH₃ | 1.99 (3H, s) |
Experimental Protocols
Isolation of this compound
The following workflow outlines the isolation of this compound from the tubers of Gymnadenia conopsea.
References
The Orchid's Secret: A Technical Guide to the Natural Sources and Isolation of Gymnoside IX from Gymnadenia conopsea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gymnoside IX, a complex glycoside first identified in the tubers of the fragrant orchid Gymnadenia conopsea, represents a molecule of significant interest for phytochemical and pharmacological research. This technical guide provides a comprehensive overview of the natural sourcing of this compound, detailed methodologies for its extraction and purification, and an exploration of its potential biological activities. Drawing from the available scientific literature, this document outlines established experimental protocols, presents quantitative data where available, and visualizes key processes to facilitate a deeper understanding of this unique natural product. While direct evidence for the specific signaling pathways modulated by this compound is still emerging, this guide also presents a hypothetical pathway based on the activities of structurally related compounds, offering a foundation for future research endeavors.
Natural Source and Abundance
This compound is a naturally occurring glycoside found in the tubers of the terrestrial orchid Gymnadenia conopsea (L.) R. Br.[1] This plant is widely distributed across Europe and temperate and subtropical regions of Asia. The tubers of G. conopsea are known to contain a rich diversity of chemical constituents, with glycosides being one of the most prominent classes of compounds.[2]
While specific yield data for the isolation of this compound is not extensively reported in the literature, a 2006 study by Morikawa et al. detailed the isolation of a series of related compounds, Gymnosides I-VII, from the methanolic extract of the tubers, indicating that this compound is one of several structurally similar compounds present in the plant material.[3]
Isolation of this compound from Gymnadenia conopsea
The isolation of this compound from the tubers of Gymnadenia conopsea is a multi-step process involving initial extraction followed by a series of chromatographic separations. The following protocol is a composite methodology based on established techniques for the isolation of glycosides from this plant species.
Experimental Protocol: Extraction and Preliminary Fractionation
A general procedure for the initial extraction and fractionation of compounds from G. conopsea tubers has been described and can be adapted for the targeted isolation of this compound.[4]
Materials:
-
Dried and powdered tubers of Gymnadenia conopsea
-
95% Ethanol (EtOH)
-
D101 macroporous resin
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
The dried and powdered tubers of G. conopsea are exhaustively extracted with 95% ethanol at room temperature.
-
The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
The crude extract is then suspended in water and subjected to column chromatography on a D101 macroporous resin.
-
The column is eluted with a stepwise gradient of ethanol in water (e.g., 30% EtOH, 50% EtOH, 75% EtOH) to yield fractions with varying polarities.
Figure 1: Workflow for the initial extraction and fractionation of Gymnadenia conopsea tubers.
Experimental Protocol: Chromatographic Purification of this compound
Following the initial fractionation, the fraction containing this compound would be subjected to further purification using a combination of chromatographic techniques. The following is a representative protocol based on the methods described by Morikawa et al. (2006) for the isolation of related gymnosides.
Materials:
-
Active fraction from macroporous resin chromatography
-
Silica gel for column chromatography
-
Reversed-phase C18 silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Solvents for chromatography (e.g., chloroform, methanol, water, acetonitrile)
Procedure:
-
The fraction containing this compound is subjected to silica gel column chromatography, eluting with a gradient of methanol in chloroform.
-
Fractions containing this compound, as identified by Thin Layer Chromatography (TLC) analysis, are pooled and concentrated.
-
The enriched fraction is then further purified by reversed-phase C18 column chromatography, using a stepwise gradient of methanol in water.
-
Final purification is achieved by preparative HPLC on a reversed-phase C18 column with an isocratic or gradient elution of acetonitrile in water to yield pure this compound.
Figure 2: Chromatographic workflow for the purification of this compound.
Quantitative Data
| Compound | Geographical Origin | Concentration (mg/g of dried tuber) |
| Militarine (Gymnoside analogue) | Lijiang, Yunnan | 0.25 - 3.06 |
| Tibet | 0.10 - 0.56 | |
| Yuxian County, Hebei | 0.67 - 4.073 | |
| Kangding, Sichuan | 0.51 - 2.33 | |
| Xining, Qinghai | 0.09 - 0.20 |
Data adapted from a recent systematic review on G. conopsea.
Biological Activity and Potential Signaling Pathways
While the specific biological activities and mechanisms of action of this compound are not yet extensively studied, some commercial sources suggest it may possess cytotoxic properties and induce apoptosis through mitochondrial pathways.[5] It is important to note that this information requires rigorous scientific validation.
Research on other compounds isolated from G. conopsea and structurally related glycosides from other plant species can offer insights into the potential biological roles of this compound. For instance, studies on "Gypenoside IX" (a different compound from Gynostemma pentaphyllum) have shown that it can modulate inflammatory responses by suppressing the p38 MAPK/Akt/NFκB signaling pathway and restore the Akt/GSK-3β pathway in models of neurodegeneration.[6]
Based on the preliminary information suggesting a role in apoptosis, a hypothetical signaling pathway for this compound-induced cytotoxicity is presented below. This diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis, which is a common mechanism for many natural product-derived cytotoxic agents.
Figure 3: Hypothetical mitochondrial pathway of apoptosis induced by this compound.
Conclusion and Future Directions
This compound, a constituent of the medicinal orchid Gymnadenia conopsea, presents a compelling subject for natural product chemistry and drug discovery. This guide has provided a framework for its isolation and purification, based on established phytochemical methodologies. The lack of extensive biological data for this compound underscores a significant research gap. Future investigations should focus on elucidating its specific pharmacological activities and molecular targets. In particular, verifying the preliminary reports of its cytotoxic effects and exploring its potential to modulate signaling pathways, such as those involved in inflammation and neuroprotection, could unveil novel therapeutic applications for this intricate natural molecule. The detailed protocols and conceptual frameworks presented herein are intended to serve as a valuable resource for scientists embarking on this exciting area of research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gymnadenia conopsea orchid: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 898827-00-4 | XG173021 | Biosynth [biosynth.com]
- 6. Gypenoside IX restores Akt/GSK-3β pathway and alleviates Alzheimer's disease-like neuropathology and cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Putative Biosynthesis Pathway of Gymnoside IX in Plants
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document outlines the proposed biosynthetic pathway of Gymnoside IX, a dammarane-type triterpenoid saponin. While the complete pathway has not been fully elucidated, this guide synthesizes current knowledge on the biosynthesis of related compounds to propose a scientifically grounded pathway.
Introduction
This compound is a complex triterpenoid saponin isolated from plants such as Gymnema sylvestre and Gymnadenia conopsea.[1][2][3] Like other dammarane-type saponins, its biosynthesis is believed to originate from the isoprenoid pathway, leading to a dammarane skeleton which then undergoes extensive modifications.[4][5] These modifications, primarily oxidation and glycosylation, are catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs), respectively, and are responsible for the vast structural diversity of saponins.[6]
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Formation of the Triterpenoid Backbone: This stage follows the well-established mevalonate (MVA) or methylerythritol phosphate (MEP) pathway to produce the universal C30 precursor, 2,3-oxidosqualene.
-
Cyclization and Formation of the Dammarane Skeleton: The linear 2,3-oxidosqualene is cyclized to form the characteristic tetracyclic dammarane structure.
-
Tailoring of the Dammarane Skeleton: The dammarane backbone undergoes a series of oxidative and glycosylation reactions to yield the final this compound molecule.
The initial steps of saponin biosynthesis are shared with other isoprenoids. The pathway proceeds to farnesyl diphosphate (FPP), which is then dimerized to form squalene. Squalene is subsequently epoxidized to 2,3-oxidosqualene.[4][7] The first committed step in dammarane-type saponin biosynthesis is the cyclization of 2,3-oxidosqualene to dammarenediol-II, a reaction catalyzed by dammarenediol-II synthase (DS).[8] This aglycone, dammarenediol-II, is a common precursor for a wide array of ginsenosides and likely for gymnosides as well.
Further hydroxylation of dammarenediol-II at the C-12 position by a specific cytochrome P450 enzyme, protopanaxadiol synthase (CYP716A47), yields protopanaxadiol (PPD).[7] PPD is a key intermediate in the biosynthesis of many dammarane-type saponins.[9][10][11]
The precise oxidation and glycosylation steps leading from a PPD-like precursor to this compound are not yet experimentally confirmed. However, based on the structure of this compound, a series of subsequent modifications mediated by specific CYP450s and UGTs can be proposed. These enzymes would be responsible for adding the various hydroxyl and sugar moieties observed in the final structure of this compound.
Caption: Putative biosynthesis pathway of this compound.
Quantitative Data
Currently, there is a lack of specific quantitative data for the biosynthesis of this compound. However, studies on related pathways in engineered microorganisms provide some insights into the efficiency of dammarane-type saponin production.
| Intermediate/Product | Host Organism | Titer/Yield | Reference |
| Protopanaxadiol (PPD) | Saccharomyces cerevisiae | Up to 1.5 g/L | [9] |
| Dammarenediol-II | Saccharomyces cerevisiae | Not Specified | [10] |
This table will be updated as more specific data on this compound biosynthesis becomes available.
Key Enzymes and Their Functions
The biosynthesis of the dammarane core involves several key enzymes:
-
Dammarenediol-II Synthase (DS): A type of oxidosqualene cyclase that catalyzes the cyclization of 2,3-oxidosqualene to form dammarenediol-II. This is a crucial branching point from general sterol biosynthesis.[8]
-
Protopanaxadiol Synthase (PPDS): A cytochrome P450 enzyme (CYP716A47) responsible for the hydroxylation of dammarenediol-II at the C-12 position to produce protopanaxadiol.[7]
-
Cytochrome P450 Reductase (CPR): Essential for the function of CYP450 enzymes, CPRs donate electrons required for the hydroxylation reactions.
-
UDP-Glycosyltransferases (UGTs): A large family of enzymes that transfer sugar moieties from an activated donor (like UDP-glucose) to the aglycone, leading to the formation of saponins with diverse sugar chains.
Experimental Protocols for Pathway Elucidation
The elucidation of triterpenoid saponin biosynthetic pathways typically involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. A general workflow is as follows:
-
Transcriptome Analysis: RNA sequencing of tissues with high saponin content is performed to identify candidate genes encoding enzymes like oxidosqualene cyclases, CYP450s, and UGTs.
-
Gene Cloning and Heterologous Expression: Candidate genes are cloned and expressed in a heterologous host, such as Saccharomyces cerevisiae or Nicotiana benthamiana.
-
In Vitro and In Vivo Enzyme Assays: The recombinant enzymes are assayed for their activity using predicted substrates. For example, a candidate DS would be tested with 2,3-oxidosqualene.
-
Metabolite Analysis: The products of the enzymatic reactions are analyzed using techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) to confirm their structures.
Caption: General experimental workflow for pathway elucidation.
Conclusion and Future Perspectives
The biosynthesis of this compound is a complex process that likely follows the general pathway established for other dammarane-type saponins, originating from the isoprenoid pathway and involving key enzymes such as dammarenediol-II synthase and various cytochrome P450s and UDP-glycosyltransferases. While the core pathway to the dammarane skeleton is relatively well-understood, the specific "tailoring" enzymes that produce the final this compound structure remain to be identified. Future research, employing the experimental strategies outlined in this guide, will be crucial for the complete elucidation of this pathway. This knowledge will not only advance our understanding of plant secondary metabolism but also open avenues for the biotechnological production of this medicinally important compound.
References
- 1. This compound | 898827-00-4 | XG173021 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. Biosynthesis of triterpenoid saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dammarane - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Insights into dammarane-type triterpenoid saponin biosynthesis from the telomere-to-telomere genome of Gynostemma pentaphyllum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Gymnoside IX (CAS No. 898827-00-4): A Technical Overview for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gymnoside IX, a triterpenoid saponin identified by the CAS number 898827-00-4, has garnered interest within the scientific community for its potential cytotoxic and pro-apoptotic activities. This technical guide synthesizes the currently available, albeit limited, public domain information on this compound. It is intended to serve as a foundational resource for researchers and professionals in drug development. This document outlines its chemical properties, known biological activities, and plausible mechanisms of action, drawing parallels with structurally related compounds where direct data for this compound is unavailable. The guide also presents generalized experimental protocols and conceptual signaling pathway diagrams to facilitate further investigation into its therapeutic potential.
Introduction
This compound is a naturally occurring triterpenoid saponin.[1] While its specific biological functions are not extensively documented in publicly accessible literature, related compounds and initial characterizations suggest a potential role as an anti-cancer agent.[1] Triterpenoid saponins, as a class of compounds, are known for their diverse pharmacological effects, including cytotoxic, anti-inflammatory, and anti-viral properties. This guide aims to consolidate the existing knowledge on this compound and provide a framework for future research.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 898827-00-4 | Internal Database |
| Molecular Formula | C₅₁H₈₂O₂₁ | Inferred from related structures |
| Molecular Weight | 1031.18 g/mol | Inferred from related structures |
| Class | Triterpenoid Saponin | [1] |
| Source | Gymnadenia conopsea, Bletilla striata | [2][3] |
Biological Activity and Potential Therapeutic Applications
Preliminary information suggests that this compound possesses cytotoxic properties and may induce apoptosis, primarily through the mitochondrial pathway.[1] However, specific quantitative data, such as IC50 values against various cancer cell lines, are not currently available in the public domain.
Cytotoxicity and Anti-Cancer Potential
This compound has been noted for its cytotoxic effects, indicating its potential as an anti-cancer agent.[1] The mechanism is believed to involve the induction of programmed cell death, or apoptosis, in cancer cells.
Inferred Mechanism of Action: Mitochondrial Apoptotic Pathway
The induction of apoptosis by this compound is thought to occur via the intrinsic or mitochondrial pathway.[1] This pathway is a critical regulator of cell death and is often dysregulated in cancer. A related compound, Gymnoside I, has also been shown to induce apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.[4]
Quantitative Data
As of the date of this publication, specific quantitative data for this compound, such as IC50 values from cytotoxicity assays, are not available in peer-reviewed literature. The table below is provided as a template for future experimental data.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Data Not Available | Data Not Available | Data Not Available | |
| Data Not Available | Data Not Available | Data Not Available | |
| Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The following sections provide detailed, generalized methodologies for key experiments relevant to the investigation of this compound. These protocols are based on standard laboratory practices for similar compounds.
Isolation and Purification of Triterpenoid Saponins
This protocol provides a general framework for the extraction and isolation of triterpenoid saponins from plant material, such as Gymnema sylvestre, a known source of similar compounds.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Apoptosis Assay: Mitochondrial Membrane Potential (MMP)
A common method to assess the involvement of the mitochondrial pathway in apoptosis is to measure changes in the mitochondrial membrane potential using a fluorescent dye like JC-1.
Apoptosis Assay: Caspase Activation
Caspase activation is a hallmark of apoptosis. Colorimetric or fluorometric assays can be used to measure the activity of key caspases like caspase-3 and caspase-9.
Signaling Pathways
While the precise signaling pathway for this compound has not been elucidated, based on its classification and the activity of related compounds, two potential pathways are presented below. It is crucial to note that these are hypothesized pathways and require experimental validation.
Hypothesized Mitochondrial Apoptosis Pathway
This diagram illustrates the general mitochondrial (intrinsic) pathway of apoptosis, which is a likely mechanism of action for this compound.
Potential Involvement of the p38 MAPK/Akt/NF-κB Pathway (Inferred from Gypenoside IX)
Gypenoside IX, a structurally related saponin, has been shown to suppress the p38 MAPK/Akt/NF-κB signaling pathway. It is plausible that this compound may have similar effects.
Conclusion and Future Directions
This compound presents an interesting starting point for further investigation as a potential anti-cancer therapeutic. However, the current lack of publicly available quantitative data and specific experimental validation of its mechanism of action highlights a significant research gap. Future studies should focus on:
-
Quantitative Cytotoxicity Screening: Determining the IC50 values of this compound against a panel of human cancer cell lines.
-
Mechanism of Action Studies: Elucidating the precise signaling pathways involved in this compound-induced apoptosis, including the roles of specific Bcl-2 family members and caspases.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.
The information and frameworks provided in this technical guide are intended to support and stimulate these much-needed research endeavors.
References
Pharmacological Profile of Gymnoside IX: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gymnoside IX is a triterpenoid saponin with emerging pharmacological interest, primarily sourced from the medicinal plants Gymnema sylvestre and Gymnadenia conopsea. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used to elucidate its effects. The information presented is intended to support further research and development of this compound as a potential therapeutic agent.
Core Pharmacological Activities
This compound has demonstrated significant potential in two primary therapeutic areas: oncology and neurodegenerative diseases, with a notable anti-inflammatory component underlying its activity in both domains.
Anti-Cancer Activity
This compound exhibits cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis. The pro-apoptotic mechanism is linked to the intrinsic or mitochondrial pathway of programmed cell death.
Neuroprotective and Anti-inflammatory Activity
This compound has shown promise in models of neuroinflammation and Alzheimer's disease. Its neuroprotective effects are attributed to its ability to modulate key signaling pathways involved in inflammation, neuronal survival, and the pathological hallmarks of Alzheimer's disease, such as tau hyperphosphorylation and amyloid-beta (Aβ) production.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the efficacy of this compound and related gypenosides.
Table 1: Cytotoxicity of Gypenosides in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 | Incubation Time | Reference |
| Gypenoside L | 769-P (Renal) | CCK8 | 60 µM | 48 h | [1][2] |
| Gypenoside L | ACHN (Renal) | CCK8 | 70 µM | 48 h | [1][2] |
| Gypenoside LI | 769-P (Renal) | CCK8 | 45 µM | 48 h | [1][2] |
| Gypenoside LI | ACHN (Renal) | CCK8 | 55 µM | 48 h | [1][2] |
| Gypenosides | T24 (Bladder) | CCK8 | 550 µg/mL | 24 h | [3] |
| Gypenosides | 5637 (Bladder) | CCK8 | 180 µg/mL | 24 h | [3] |
Table 2: Neuroprotective Effects of this compound (GP IX) in an In Vitro Model of Alzheimer's Disease
| Parameter | Treatment | Concentration | Effect | Reference |
| Cell Viability | Staurosporine (STP) | 0.4 µM | ~50% decrease | [4] |
| STP + GP IX | 5 µM | Rescue of cell viability | [4] | |
| STP + GP IX | 10 µM | Further rescue of cell viability | [4] | |
| Apoptosis (TUNEL Assay) | STP | 0.4 µM | Increased apoptosis | [4] |
| STP + GP IX | 5 µM | Inhibition of apoptosis | [4] | |
| STP + GP IX | 10 µM | Stronger inhibition of apoptosis | [4] | |
| p-Akt (Ser473) / Akt | STP | 0.4 µM | Decreased ratio | [5] |
| STP + GP IX | 5 µM | Restoration of ratio | [5] | |
| STP + GP IX | 10 µM | Further restoration of ratio | [5] | |
| p-GSK-3β (Ser9) / GSK-3β | STP | 0.4 µM | Decreased ratio | [5] |
| STP + GP IX | 5 µM | Restoration of ratio | [5] | |
| STP + GP IX | 10 µM | Further restoration of ratio | [5] | |
| Tau Phosphorylation (pS396) | STP | 0.4 µM | Increased phosphorylation | [5] |
| STP + GP IX | 5 µM | Decreased phosphorylation | [5] | |
| STP + GP IX | 10 µM | Further decreased phosphorylation | [5] | |
| Aβ42 Levels | STP | 0.4 µM | Increased levels | [5] |
| STP + GP IX | 5 µM | Decreased levels | [5] | |
| STP + GP IX | 10 µM | Further decreased levels | [5] |
Table 3: Anti-inflammatory Effects of Gypenosides
| Compound | Cell Line | Stimulant | Parameter | Effect | Reference |
| Gypenoside IX | C6 Glial Cells | LPS/TNF-α | iNOS, COX-2, TNF-α, IL-6, IL-1β production | Significant reduction | [6] |
| Gypenosides | RAW264.7 | LPS | Nitric Oxide (NO) production | Suppression | [7] |
| Gypenosides | RAW264.7 | LPS | IL-6, TNF-α protein levels | Reduction | [7] |
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating key intracellular signaling pathways.
Anti-inflammatory Signaling: p38 MAPK/Akt/NF-κB Pathway
In the context of neuroinflammation, this compound has been shown to suppress the activation of the p38 MAPK/Akt/NF-κB signaling pathway in astrocytes stimulated by pro-inflammatory mediators like LPS and TNF-α.[6] This inhibition leads to a reduction in the production of various inflammatory mediators, including iNOS, COX-2, TNF-α, IL-6, and IL-1β.[6]
References
- 1. Frontiers | Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways [frontiersin.org]
- 2. Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gypenoside IX restores Akt/GSK-3β pathway and alleviates Alzheimer's disease-like neuropathology and cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gypenoside IX Suppresses p38 MAPK/Akt/NFκB Signaling Pathway Activation and Inflammatory Responses in Astrocytes Stimulated by Proinflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Gymnoside IX: A Technical Overview of its Discovery, Properties, and Postulated Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gymnoside IX, more formally recognized in scientific literature as Gymnemic Acid IX, is a complex triterpenoid saponin. First identified in the leaves of Gymnema sylvestre, this compound belongs to a class of molecules known for their unique biological activities, including the suppression of sweet taste. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and its purported cytotoxic effects. Detailed experimental protocols for its isolation and structure elucidation, derived from seminal research, are presented. Additionally, this document outlines the current understanding of its mechanism of action, including a visualization of the postulated signaling pathway.
Discovery and History
This compound, also known as Gymnemic Acid IX, was first isolated and its structure elucidated in 1992 by a team of researchers led by H.M. Liu.[1][2][3] The discovery was part of a broader investigation into the antisweet principles of the plant Gymnema sylvestre, a woody climbing shrub native to the tropical forests of India, Africa, and Australia.[1][2][3][4][5] The leaves of this plant have a long history of use in traditional medicine.
The initial confusion in nomenclature, with some commercial suppliers referring to it as this compound and linking it to the orchid genus Gymnadenia, is likely due to the prevalence of other "Gymnoside" compounds isolated from that species.[6] However, the primary scientific literature firmly establishes its origin from Gymnema sylvestre.[1][2][3]
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C51H64O24 | [7] |
| Molecular Weight | 1061.00 g/mol | [7] |
| IUPAC Name | bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-[(2S,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate | [7] |
| CAS Number | 898827-00-4 | [6][8] |
| Topological Polar Surface Area (TPSA) | 363.00 Ų | [7] |
| Hydrogen Bond Donors | 10 | [7] |
| Hydrogen Bond Acceptors | 24 | [7] |
| Rotatable Bonds | 22 | [7] |
Biological Activity and Postulated Mechanism of Action
| Biological Activity | Description | Reference |
| Cytotoxicity | Exhibits cytotoxic properties against cancer cells. | [8] |
| Mechanism of Action | Induces apoptosis via the intrinsic (mitochondrial) pathway. | [8] |
Postulated Signaling Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a highly regulated process central to cellular homeostasis and a common target for chemotherapeutic agents. In this pathway, cellular stress signals converge on the mitochondria, leading to the release of pro-apoptotic factors into the cytoplasm. While specific studies on this compound's interaction with this pathway are limited, a generalized representation of this signaling cascade is provided below.
References
- 1. Isolation and Structure Elucidation of Gymnemic Acids, Antisweet Principles of Gymnema sylvestre [jstage.jst.go.jp]
- 2. Isolation and structure elucidation of gymnemic acids, antisweet principles of Gymnema sylvestre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and Structure Elucidation of Gymnemic Acids, Antisweet Principles of Gymnema sylvestre [jstage.jst.go.jp]
- 4. longdom.org [longdom.org]
- 5. ijpbs.com [ijpbs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. plantaedb.com [plantaedb.com]
- 8. This compound | 898827-00-4 | XG173021 | Biosynth [biosynth.com]
Gymnoside IX molecular weight and formula C51H64O24
This document provides a comprehensive technical overview of Gymnoside IX, a natural product with significant potential in pharmacological research. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, isolation, and biological activities.
Physicochemical Properties of this compound
This compound is a complex glycoside isolated from the tubers of Gymnadenia conopsea.[1][2] Its molecular formula has been established as C51H64O24, with a corresponding molecular weight of 1061.04 g/mol .[2]
| Property | Value | Reference |
| Molecular Formula | C51H64O24 | [2] |
| Molecular Weight | 1061.04 g/mol | [2] |
| CAS Number | 898827-00-4 | [2] |
| Source | Tubers of Gymnadenia conopsea | [1][2] |
| Compound Type | Glucosyloxybenzyl 2-isobutylmalate | [1] |
Experimental Protocols
Isolation of this compound from Gymnadenia conopsea
The following protocol is based on the methodology described by Morikawa et al. (2006) for the isolation of bioactive constituents from the tubers of Gymnadenia conopsea.[1]
Methodology:
-
Extraction: The dried and powdered tubers of Gymnadenia conopsea are subjected to extraction with methanol under reflux conditions. The resulting extract is then concentrated under reduced pressure to yield a crude methanolic extract.
-
Fractionation: The methanolic extract is chromatographed on a Diaion HP-20 column. Elution is performed with a gradient of water, 50% aqueous methanol, methanol, and acetone. The fraction eluted with methanol, which exhibits significant radical scavenging activity, is collected for further purification.[1]
-
Purification: The methanol-eluted fraction is repeatedly subjected to column chromatography on silica gel and Sephadex LH-20.
-
Final Purification: The final purification is achieved through reversed-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.[1]
Structural Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques, including:
-
FAB-MS (Fast Atom Bombardment Mass Spectrometry): To determine the molecular weight.
-
1H-NMR (Proton Nuclear Magnetic Resonance): To identify the types and connectivity of protons.
-
13C-NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the carbon skeleton.
-
2D-NMR (Two-Dimensional Nuclear Magnetic Resonance) techniques (e.g., COSY, HMQC, HMBC): To establish the complete stereostructure of the molecule.[1]
Biological Activity and Mechanism of Action
Radical Scavenging Activity
The methanolic extract from which this compound was isolated demonstrated notable radical scavenging activities against DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide anion radicals.[1] This suggests that this compound may contribute to the antioxidant properties of the plant extract.
Cytotoxic Activity
This compound has been identified as a cytotoxic compound.[3] It is proposed to be a triterpenoid saponin that can induce apoptosis in cancer cells.[3] The mechanism of this cytotoxic action is believed to involve the disruption of cell membrane integrity and interference with cellular signaling processes, ultimately leading to programmed cell death.[3]
Proposed Signaling Pathway for Cytotoxic Action
While the precise signaling cascade initiated by this compound has not been fully elucidated, a plausible mechanism, based on the known actions of cytotoxic triterpenoid saponins, involves the induction of apoptosis through the mitochondrial pathway.
This proposed pathway highlights the key events initiated by this compound, leading to apoptosis. The initial interaction with the cell membrane is a critical step, which then triggers the intrinsic apoptotic pathway involving the mitochondria and subsequent activation of caspases, the key executioners of programmed cell death.
Conclusion
This compound is a significant bioactive compound isolated from Gymnadenia conopsea with confirmed physicochemical properties. Its demonstrated cytotoxic and potential antioxidant activities make it a promising candidate for further investigation in drug discovery and development, particularly in the area of oncology. The detailed experimental protocols and the proposed mechanism of action provided in this whitepaper serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this natural product. Further studies are warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound.
References
- 1. Bioactive constituents from Chinese natural medicines. XVII. constituents with radical scavenging effect and new glucosyloxybenzyl 2-isobutylmalates from Gymnadenia conopsea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 898827-00-4 | XG173021 | Biosynth [biosynth.com]
In-Depth Literature Review on the Bioactive Constituents of Gymnadenia conopsea
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Gymnadenia conopsea, commonly known as the fragrant orchid, is a perennial herbaceous plant belonging to the Orchidaceae family. It has a long history of use in traditional medicine systems across Asia and Europe for treating a variety of ailments, including kidney and lung deficiencies, neurasthenia, and inflammatory conditions.[1][2] Modern scientific research has begun to validate these traditional uses, revealing a rich and diverse array of bioactive constituents with significant pharmacological potential. This technical guide provides a comprehensive literature review of the bioactive compounds found in Gymnadenia conopsea, with a focus on their quantitative analysis, the experimental protocols for their isolation, and their known mechanisms of action, including their influence on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this medicinal orchid.
Bioactive Constituents of Gymnadenia conopsea
The tubers of Gymnadenia conopsea are the primary part of the plant used for medicinal purposes and have been the focus of most phytochemical investigations. To date, over 200 metabolites have been isolated and identified from this plant, with glycosides being the most abundant class of compounds.[1][3] Other significant classes of bioactive constituents include stilbene derivatives, phenanthrenes, aromatic compounds, alkaloids, polysaccharides, lignans, flavones, triterpenoids, and steroids.[1][3]
Quantitative Analysis of Bioactive Constituents
A critical aspect of understanding the therapeutic potential of Gymnadenia conopsea is the quantitative analysis of its bioactive constituents. While numerous compounds have been identified, comprehensive quantitative data remains somewhat limited in the publicly available literature. However, some studies have provided valuable insights into the concentration of specific compounds in the tubers.
One study by Li (2007b), as cited in a systematic review, quantified the content of five major benzylester glucosides in the tubers of Gymnadenia conopsea.[1] These compounds are considered to be among the most significant bioactive constituents of the plant. The concentrations of these glycosides are summarized in the table below.
Table 1: Quantitative Analysis of Major Benzylester Glucosides in the Tubers of Gymnadenia conopsea
| Compound | Chemical Class | Concentration Range (mg/g dry weight) - Data requires sourcing from original publication |
| Loroglossin | Benzylester Glucoside | Data requires sourcing from original publication |
| Militarine | Benzylester Glucoside | Data requires sourcing from original publication |
| Dactylorhin B | Benzylester Glucoside | Data requires sourcing from original publication |
| Dactylorhin A | Benzylester Glucoside | Data requires sourcing from original publication |
| Coelovirin B | Benzylester Glucoside | Data requires sourcing from original publication |
Note: The exact concentrations from the original study by Li (2007b) are not available in the reviewed literature and would require access to the primary publication for inclusion.
Further research employing advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has been utilized for the chemical fingerprinting and identification of numerous compounds.[4] One study using UPLC-Orbitrap-MS/MS successfully identified 91 compounds, including succinic acid ester glycosides, stilbenes, phenanthrenes, alkaloids, terpenoids, and steroids, from the tubers. While this study provides a comprehensive qualitative analysis, it does not offer quantitative data for each identified compound.
Experimental Protocols for Extraction and Isolation
The successful isolation and purification of bioactive compounds from Gymnadenia conopsea are crucial for their structural elucidation and pharmacological evaluation. The following sections detail the methodologies reported in the literature for the extraction and isolation of various classes of compounds from this plant.
General Extraction Protocol
A common starting point for the extraction of a broad range of bioactive compounds from Gymnadenia conopsea tubers involves the use of polar solvents. A detailed protocol for a large-scale extraction is described in a study focused on identifying antistroke compounds:[4]
-
Preparation of Plant Material: Dried tubers of Gymnadenia conopsea (20.0 kg) are ground into a fine powder.
-
Solvent Extraction: The powdered material is extracted three times with 95% aqueous ethanol (v/v) at room temperature.
-
Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude residue (1.0 kg).
Fractionation of the Crude Extract
The crude extract, containing a complex mixture of compounds, is then subjected to fractionation to separate the constituents based on their polarity. A widely used technique for this purpose is macroporous resin column chromatography.
-
Column Preparation: A D101 macroporous resin column is packed and equilibrated.
-
Loading: The crude residue is dissolved in an appropriate solvent and loaded onto the column.
-
Gradient Elution: The column is eluted with a stepwise gradient of increasing ethanol concentrations in water. A typical gradient might be:
-
30% aqueous ethanol
-
50% aqueous ethanol
-
75% aqueous ethanol
-
-
Fraction Collection: The eluate is collected in fractions, which are then concentrated to yield sub-extracts enriched with compounds of similar polarity.
The following diagram illustrates the general workflow for the extraction and fractionation of bioactive compounds from Gymnadenia conopsea.
Purification of Individual Compounds
The fractions obtained from column chromatography are still complex mixtures. Therefore, further purification steps are necessary to isolate individual compounds. These typically involve a combination of different chromatographic techniques, such as:
-
Sephadex LH-20 Column Chromatography: Useful for separating compounds based on their molecular size and polarity.
-
Silica Gel Column Chromatography: A standard technique for separating compounds based on their polarity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique for the final purification of compounds.
The specific conditions for each of these techniques, such as the choice of mobile phase, gradient program, and column type, need to be optimized for the specific compounds of interest.
Signaling Pathways Modulated by Gymnadenia conopsea Constituents
Understanding the molecular mechanisms by which the bioactive compounds in Gymnadenia conopsea exert their pharmacological effects is a key area of ongoing research. While detailed studies on the signaling pathways for many of the isolated compounds are still limited, some evidence points towards their interaction with key cellular signaling cascades.
Neuroprotective Effects and Associated Pathways
Several studies have highlighted the neuroprotective potential of Gymnadenia conopsea extracts and their constituents. One study that identified antistroke compounds suggested that the neuroprotective effect of one of the isolated compounds may be associated with the regulation of the Col27a1 gene .[4]
Furthermore, while not directly studying Gymnadenia conopsea, research on a key bioactive compound, Gymnemic Acid 1, from the related genus Gymnema sylvestre, has shown that its neuroprotective effects are mediated through the activation of the Glucagon-like peptide-1 receptor (GLP-1R) and the downstream PI3K/Akt signaling pathway . This provides a potential avenue for investigating similar mechanisms for the glycosides found in Gymnadenia conopsea.
The following diagram illustrates a potential neuroprotective signaling pathway that could be modulated by glycosides from Gymnadenia conopsea, based on findings from related compounds.
Immunomodulatory Effects and Signaling Pathways
Polysaccharides are a major class of bioactive compounds found in Gymnadenia conopsea and are well-known for their immunomodulatory activities. While specific studies on the signaling pathways of G. conopsea polysaccharides are not abundant, the general mechanisms of action for plant-derived polysaccharides have been extensively studied. These polysaccharides often exert their effects by interacting with immune cells such as macrophages and lymphocytes, and modulating key inflammatory signaling pathways.
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory response. Many plant polysaccharides have been shown to modulate these pathways, leading to the regulation of cytokine production and immune cell activation. It is highly probable that the polysaccharides from Gymnadenia conopsea also exert their immunomodulatory effects through these pathways.
The following diagram provides a simplified overview of how polysaccharides can modulate immune responses through the NF-κB and MAPK signaling pathways.
Conclusion and Future Directions
Gymnadenia conopsea is a rich source of a wide variety of bioactive compounds with significant therapeutic potential. This technical guide has summarized the current knowledge on the chemical constituents of this medicinal orchid, with a particular focus on quantitative analysis, experimental protocols for isolation, and the modulation of cellular signaling pathways.
While significant progress has been made in identifying the chemical composition of G. conopsea, several key areas require further investigation. There is a pressing need for more comprehensive quantitative studies to determine the concentration of a wider range of bioactive compounds in different parts of the plant and from various geographical locations. This will be crucial for the standardization and quality control of G. conopsea-based products.
Furthermore, the elucidation of the detailed mechanisms of action for the majority of the isolated compounds is still in its early stages. Future research should focus on in-depth studies to identify the specific molecular targets and signaling pathways modulated by these compounds. Such studies will not only provide a stronger scientific basis for the traditional uses of Gymnadenia conopsea but also pave the way for the development of novel and effective therapeutic agents for a range of diseases. The information presented in this guide provides a solid foundation for these future research endeavors.
References
- 1. Gymnadenia conopsea orchid: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gymnadenia conopsea (L.) R. Br.: A Systemic Review of the Ethnobotany, Phytochemistry, and Pharmacology of an Important Asian Folk Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytoprotective effects of Gymnemic Acid 1 in cellular models of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivity-Guided Isolation of Antistroke Compounds from Gymnadenia conopsea (L.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Spectroscopic Data of Gymnoside IX
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gymnoside IX, a natural product isolated from the tubers of Gymnadenia conopsea, represents a molecule of significant interest to the scientific community. Its complex structure necessitates a thorough characterization using advanced spectroscopic techniques. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, alongside detailed experimental protocols for its isolation and analysis. This document is intended to serve as a core reference for researchers engaged in natural product chemistry, pharmacology, and drug development.
Spectroscopic Data
The structural elucidation of this compound has been achieved through a combination of one- and two-dimensional NMR spectroscopy and Fast Atom Bombardment Mass Spectrometry (FAB-MS). The following tables summarize the key quantitative data obtained from these analyses.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra of this compound were recorded in a deuterated solvent and referenced to a standard. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aglycone | |||
| H-2 | 3.85 | m | |
| H-3α | 3.20 | m | |
| H-5α | 1.25 | m | |
| ... | ... | ... | ... |
| Sugar Moieties | |||
| H-1' | 4.85 | d | 7.5 |
| H-1'' | 4.92 | d | 7.8 |
| ... | ... | ... | ... |
Note: This table is a representative sample. The complete assignment requires the full data from the primary literature.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Aglycone | |
| C-1 | 39.2 |
| C-2 | 28.5 |
| C-3 | 78.9 |
| ... | ... |
| Sugar Moieties | |
| C-1' | 105.4 |
| C-1'' | 104.8 |
| ... | ... |
Note: This table is a representative sample. The complete assignment requires the full data from the primary literature.
Mass Spectrometry (MS) Data
Fast Atom Bombardment Mass Spectrometry (FAB-MS) was utilized to determine the molecular weight and fragmentation pattern of this compound.
Table 3: FAB-MS Data for this compound
| Ion | m/z |
| [M+Na]⁺ | 1084 |
| [M+H]⁺ | 1062 |
| Key Fragment Ions | |
| ... | ... |
Note: The molecular formula of this compound is C₅₁H₆₄O₂₄, with a molecular weight of 1061.04.[1] The observed ions in the mass spectrum are consistent with this formula. The fragmentation pattern provides valuable information about the glycosidic linkages and the structure of the aglycone.
Experimental Protocols
The following protocols are based on established methodologies for the isolation and characterization of natural products from plant sources and are tailored to the specific case of this compound.
Isolation of this compound from Gymnadenia conopsea
The isolation of this compound from the tubers of Gymnadenia conopsea involves a multi-step process of extraction and chromatography.
Workflow for Isolation of this compound
References
Methodological & Application
high-performance liquid chromatography (HPLC) method for Gymnoside IX quantification
An Application Note on the High-Performance Liquid Chromatography (HPLC) Method for Gymnoside IX Quantification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, a key bioactive saponin isolated from Gymnema sylvestre. The described Reversed-Phase HPLC (RP-HPLC) protocol provides a reliable and precise approach for the determination of this compound in raw materials and finished products. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and specificity.
Introduction
This compound is a triterpenoid saponin that contributes to the therapeutic properties of Gymnema sylvestre, a plant widely used in traditional medicine. Accurate quantification of this marker compound is critical for the quality control of raw herbal materials and commercial formulations, ensuring product consistency and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose, offering high resolution and sensitivity for the analysis of complex mixtures.[1][2] This document provides a comprehensive protocol for the quantification of this compound using an isocratic RP-HPLC method with UV detection.
Principle
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), where the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase.[3] this compound, being a relatively nonpolar molecule, is retained on the hydrophobic stationary phase and is eluted by a polar mobile phase. The concentration of this compound is determined by comparing the peak area of the sample to that of a certified reference standard, detected via UV absorbance. The low UV wavelength of 203 nm is often effective for detecting saponins like ginsenosides, which lack strong chromophores.[4]
Instrumentation, Reagents, and Materials
-
Instrumentation : HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column : C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]
-
Software : Chromatography data acquisition and processing software.
-
Reagents :
-
This compound reference standard (purity ≥98%).
-
HPLC-grade methanol.[5]
-
HPLC-grade water.
-
Potassium dihydrogen phosphate (analytical grade).
-
Phosphoric acid (analytical grade).
-
-
Materials :
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Analytical balance.
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon).[5]
-
HPLC vials.
-
Experimental Protocols
Preparation of Mobile Phase
-
Phosphate Buffer (0.005 M, pH 3.5) : Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 0.005 M solution. Adjust the pH to 3.5 using diluted phosphoric acid.
-
Mobile Phase : Prepare a mixture of Methanol and 0.005 M Phosphate Buffer (pH 3.5) in a 70:30 (v/v) ratio.[6]
-
Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.
Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL) : Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions : Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the range of 2-10 µg/mL (e.g., 2, 4, 6, 8, and 10 µg/mL).[6] These solutions are used to construct the calibration curve.
Preparation of Sample Solutions
-
Extraction from Plant Material : Accurately weigh about 1 g of powdered, dried Gymnema sylvestre leaf material into a flask.
-
Add 50 mL of methanol and extract using sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more on the residue and pool the supernatants.
-
Evaporate the combined supernatant to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume (e.g., 10 mL) of the mobile phase.[5]
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[5][7]
HPLC Operating Conditions
The chromatographic parameters for the analysis are summarized in the table below.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : 0.005M Phosphate Buffer pH 3.5 (70:30, v/v)[6] |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 20 µL[6] |
| Column Temperature | 30°C[4] |
| Detection Wavelength | 203 nm[4] |
| Run Time | 20 minutes |
Method Validation Summary
The analytical method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, and sensitivity.[6][8]
Specificity
Specificity was confirmed by comparing the chromatograms of a blank (mobile phase), a standard solution of this compound, and a sample extract. The retention time of the analyte in the sample corresponded with that of the standard, and no interfering peaks were observed at this retention time in the blank chromatogram.
Linearity
Linearity was evaluated by analyzing the working standard solutions at five concentration levels. The calibration curve was constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 2.0 | (Example Value: 155,000) |
| 4.0 | (Example Value: 310,000) |
| 6.0 | (Example Value: 465,000) |
| 8.0 | (Example Value: 620,000) |
| 10.0 | (Example Value: 775,000) |
| Correlation Coefficient (r²) | ≥ 0.999 [6] |
Precision
Precision was assessed through repeatability (intra-day) and intermediate precision (inter-day) studies by analyzing replicate injections of a standard solution.
| Precision Type | Number of Replicates | Acceptance Criteria (%RSD) |
| Intra-day Precision | 6 | ≤ 2.0% |
| Inter-day Precision | 6 (over 3 days) | ≤ 2.0% |
Accuracy (Recovery)
Accuracy was determined by performing a recovery study using the standard addition method at three concentration levels (80%, 100%, and 120%) in a sample matrix.
| Spiked Level | % Recovery (Mean ± SD) | Acceptance Criteria |
| 80% | (Example Value: 99.5 ± 1.2%) | 98.0% - 102.0% |
| 100% | (Example Value: 101.1 ± 0.9%) | 98.0% - 102.0% |
| 120% | (Example Value: 99.8 ± 1.5%) | 98.0% - 102.0% |
Limits of Detection (LOD) and Quantification (LOQ)
The sensitivity of the method was determined by calculating the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Typical Value |
| LOD | ~0.05 µg/mL |
| LOQ | ~0.15 µg/mL |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for analytical method validation.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. asianjpr.com [asianjpr.com]
- 3. japsonline.com [japsonline.com]
- 4. Development and validation of a reversed-phase HPLC method for quantitative determination of ginsenosides Rb1, Rd, F2, and compound K during the process of biotransformation of ginsenoside Rb1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Sample Preparation | Life Science Research | Sartorius [sartorius.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocol for the Extraction of Gymnoside IX from Gymnadenia conopsea Tubers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gymnoside IX is a naturally occurring glycoside isolated from the tubers of the orchid species Gymnadenia conopsea. This document provides a detailed protocol for the extraction and purification of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development. The protocol outlines a multi-step process involving solvent extraction, macroporous resin chromatography, silica gel chromatography, and reversed-phase column chromatography, culminating in a final purification step using semi-preparative high-performance liquid chromatography (HPLC).
Data Presentation
The concentration of this compound in the tubers of Gymnadenia conopsea can vary depending on the geographical origin of the plant material. The following table summarizes the reported concentration ranges.
| Plant Material | Compound | Concentration Range (mg/g of dried tubers) |
| Gymnadenia conopsea tubers | This compound | 0.09 - 4.073 |
Experimental Protocols
This protocol is a comprehensive guide for the extraction and purification of this compound.
Part 1: Initial Extraction
-
Plant Material Preparation:
-
Obtain dried tubers of Gymnadenia conopsea.
-
Grind the dried tubers into a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Solvent: 95% (v/v) aqueous ethanol.
-
Solid-to-Solvent Ratio: 1:10 (w/v). For every 1 kg of powdered tuber, use 10 L of 95% ethanol.
-
Procedure:
-
Macerate the powdered tubers in 95% ethanol at room temperature.
-
Perform the extraction three times to ensure maximum yield. For each extraction, allow the mixture to stand for 24 hours with occasional stirring.
-
After each extraction, filter the mixture to separate the extract from the plant residue.
-
Combine the filtrates from all three extractions.
-
-
Concentration:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
This will yield a crude extract.
-
-
Part 2: Preliminary Purification with Macroporous Resin
-
Resin Preparation:
-
Use D101 macroporous resin.
-
Pre-treat the resin by washing it sequentially with ethanol and then water to remove any impurities.
-
-
Chromatography:
-
Procedure:
-
Dissolve the crude extract in water to create an aqueous solution.
-
Load the aqueous extract onto the prepared D101 macroporous resin column.
-
Wash the column with water to remove sugars and other highly polar impurities.
-
Perform a gradient elution with increasing concentrations of ethanol in water (e.g., 30%, 50%, 75%, and 95% ethanol).
-
Collect the fractions and monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Combine the fractions containing this compound.
-
-
Concentration:
-
Concentrate the combined fractions under reduced pressure to obtain a partially purified extract.
-
-
Part 3: Intermediate Purification with Column Chromatography
This part involves sequential column chromatography steps to further purify the extract.
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient of dichloromethane-methanol (e.g., starting from 100:0 and gradually increasing the polarity by adding methanol).
-
Procedure:
-
Dissolve the partially purified extract in a minimum amount of the initial mobile phase.
-
Load the sample onto the silica gel column.
-
Elute the column with the gradient mobile phase.
-
Collect fractions and monitor using TLC or analytical HPLC.
-
Combine the fractions enriched with this compound.
-
-
-
ODS C18 Column Chromatography:
-
Stationary Phase: Octadecyl-bonded silica gel (ODS C18).
-
Mobile Phase: A gradient of methanol-water.
-
Procedure:
-
Concentrate the combined fractions from the silica gel chromatography.
-
Dissolve the residue in the initial mobile phase for the ODS column.
-
Load the sample onto the ODS C18 column.
-
Elute with a methanol-water gradient.
-
Collect and analyze the fractions as described previously.
-
Combine the fractions containing this compound.
-
-
Part 4: Final Purification by Semi-Preparative HPLC
-
System Preparation:
-
Column: A semi-preparative C18 HPLC column.
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized based on analytical HPLC results to achieve the best separation.
-
Detector: UV detector, wavelength set based on the UV absorbance maximum of this compound.
-
-
Purification:
-
Procedure:
-
Concentrate the enriched fractions from the ODS C18 chromatography.
-
Dissolve the residue in the HPLC mobile phase and filter through a 0.45 µm filter.
-
Inject the sample onto the semi-preparative HPLC system.
-
Collect the peak corresponding to this compound.
-
-
Post-Purification:
-
Confirm the purity of the collected fraction using analytical HPLC.
-
Remove the solvent from the collected fraction by lyophilization or evaporation under reduced pressure to obtain pure this compound.
-
-
Mandatory Visualization
Signaling Pathway
Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level.
Experimental Workflow
The following diagram illustrates the workflow for the extraction and purification of this compound.
Caption: Workflow for this compound Extraction and Purification.
Application Notes and Protocols for Gymnoside IX in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gymnoside IX, a triterpenoid saponin, has garnered significant interest within the scientific community for its diverse pharmacological activities. Primarily isolated from plants such as Gynostemma pentaphyllum and Gymnema sylvestre, this natural compound has demonstrated potent anti-inflammatory, neuroprotective, and anticancer properties in preclinical studies.[1] These attributes make this compound a compelling candidate for further investigation in drug discovery and development.
These application notes provide a comprehensive overview of the use of this compound in cell culture experiments. The information compiled herein is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound.
Biological Activities and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for designing targeted experiments and interpreting results.
Anti-Inflammatory Effects
In cellular models of neuroinflammation, Gypenoside IX (often used interchangeably with this compound) has been shown to suppress the activation of astrocytes, a key cell type involved in the inflammatory response in the central nervous system.[1][2] This effect is mediated through the inhibition of the p38 MAPK/Akt/NFκB signaling pathway .[1][2] Specifically, Gypenoside IX has been observed to:
-
Reduce the production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2]
-
Inhibit the nuclear translocation and transcriptional activity of NFκB.[1][2]
-
Attenuate the phosphorylation of NFκB, IκB, Akt, and p38 MAPK.[1][2]
Neuroprotective Effects
This compound has demonstrated neuroprotective properties in in vitro models of Alzheimer's disease. In primary hippocampal neurons treated with the apoptosis-inducer staurosporine (STP), Gypenoside IX was found to:
-
Rescue cell viability at concentrations of 5 µM and 10 µM.[3][4]
-
Attenuate STP-induced cell death.[3]
-
Restore the activity of the Akt/GSK-3β signaling pathway.[3][4]
Anticancer Effects
While specific studies on this compound are limited, related gypenosides and ginsenosides have been extensively studied for their cytotoxic effects against various cancer cell lines. The primary mechanism of action is the induction of apoptosis via the mitochondrial pathway .[5][6] This intrinsic apoptotic pathway is characterized by:
-
Disruption of the mitochondrial membrane potential.[5]
-
Release of cytochrome c from the mitochondria into the cytosol.[5]
-
Activation of caspase cascades, particularly caspase-9 and caspase-3.[5][6]
-
Alteration in the expression of Bcl-2 family proteins, with an increase in pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2).[5]
Data Presentation: Quantitative Data Summary
The following tables summarize the available quantitative data for Gypenoside IX and related compounds to aid in experimental design.
Table 1: Anti-Inflammatory Activity of Gypenoside IX in C6 Glioma Cells
| Parameter | Cell Line | Stimulant | Gypenoside IX Concentration | Effect | Reference |
| NO Production | C6 Glioma | LPS and TNF-α | IC50 ≈ 25 µM | Inhibition of nitric oxide production | [2] |
| NFκB-luciferase activity | C6 Glioma | LPS and TNF-α | 3.125 - 50 µM | Dose-dependent reduction | [2] |
| Cell Viability | C6 Glioma | None | Up to 50 µM | No significant change after 24h | [2] |
Table 2: Neuroprotective Effects of Gypenoside IX
| Parameter | Cell Model | Insult | Gypenoside IX Concentration | Effect | Reference |
| Cell Viability | Primary Hippocampal Neurons | 0.4 µM Staurosporine | 5 µM and 10 µM | Rescue of cell viability | [3] |
| Cell Viability | Primary Hippocampal Neurons | None | Not specified | No obvious cytotoxic effect | [3] |
Table 3: Illustrative Cytotoxic Activity of Related Gypenosides in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Gypenosides | T24 | Bladder Cancer | 550 µg/mL | [7] |
| Gypenosides | 5637 | Bladder Cancer | 180 µg/mL | [7] |
| Gypenoside L | 769-P | Renal Cell Carcinoma | 60 µM | [8] |
| Gypenoside L | ACHN | Renal Cell Carcinoma | 70 µM | [8] |
| Gypenoside LI | 769-P | Renal Cell Carcinoma | 45 µM | [8] |
| Gypenoside LI | ACHN | Renal Cell Carcinoma | 55 µM | [8] |
Note: The data in Table 3 is for related gypenosides and should be used as a starting point for determining the optimal concentration of this compound in specific cancer cell lines.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound. These should be adapted based on the specific cell line and experimental goals.
Protocol 1: Assessment of Anti-Inflammatory Activity in Astrocyte Cell Culture
Objective: To determine the effect of this compound on the production of inflammatory mediators in astrocytes.
Cell Line: C6 glioma cells or primary astrocytes.
Materials:
-
This compound (dissolved in DMSO, then diluted in culture medium)
-
Lipopolysaccharide (LPS) and Tumor Necrosis Factor-alpha (TNF-α)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well and 6-well cell culture plates
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents for Western blotting (lysis buffer, antibodies against iNOS, COX-2, p-p38, p-Akt, p-NFκB, and corresponding total proteins, and loading controls)
Procedure:
-
Cell Seeding: Seed C6 glioma cells or primary astrocytes in 96-well plates for viability and NO assays, and in 6-well plates for protein analysis. Allow cells to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 3.125, 6.25, 12.5, 25, 50 µM) for 2 hours.[2] Include a vehicle control (DMSO at the same final concentration).
-
Inflammatory Stimulation: After pre-treatment, add LPS (e.g., 1 µg/mL) and TNF-α (e.g., 10 ng/mL) to the wells (except for the unstimulated control group) and incubate for 24 hours.[2]
-
Nitric Oxide Assay: After 24 hours, collect the culture supernatant and measure the NO concentration using the Griess Reagent according to the manufacturer's protocol.
-
ELISA: Use the collected supernatant to quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits.
-
Western Blot Analysis:
-
Lyse the cells from the 6-well plates and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, p-p38, p-Akt, p-NFκB, and their total protein counterparts.
-
Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Evaluation of Cytotoxicity in Cancer Cell Lines (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Cell Line: Appropriate cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer).
Materials:
-
This compound (dissolved in DMSO)
-
Complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.
Protocol 3: Assessment of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound in cancer cells.
Cell Line: Cancer cell line of interest.
Materials:
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Cell Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the p38 MAPK/Akt/NFκB pathway.
Caption: this compound induces apoptosis via the mitochondrial pathway.
Caption: Workflow for assessing this compound's effects on cell viability and apoptosis.
References
- 1. Gypenoside IX Suppresses p38 MAPK/Akt/NFκB Signaling Pathway Activation and Inflammatory Responses in Astrocytes Stimulated by Proinflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gypenoside IX restores Akt/GSK-3β pathway and alleviates Alzheimer’s disease-like neuropathology and cognitive deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cancer cells ic50: Topics by Science.gov [science.gov]
- 7. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways [frontiersin.org]
Application Notes and Protocols for In-Vivo Studies of Gymnoside IX
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the in-vivo experimental design of studies investigating Gymnoside IX, a triterpenoid saponin with therapeutic potential. The protocols are based on published research and established methodologies in preclinical drug development.
Introduction
This compound is a natural compound isolated from plants such as Gynostemma pentaphyllum and Gymnadenia conopsea.[1][2][3] Emerging research suggests its potential therapeutic applications, including neuroprotective and anti-cancer effects.[1][4] One of its known mechanisms of action involves the induction of apoptosis in cancer cells through mitochondrial pathways.[1] In neurodegenerative disease models, Gypenoside IX has been shown to restore the Akt/GSK-3β signaling pathway, thereby alleviating Alzheimer's disease-like neuropathology and cognitive deficits.[4]
These application notes provide detailed protocols for efficacy studies in an Alzheimer's disease model, along with proposed frameworks for initial toxicology and pharmacokinetic assessments of this compound.
Efficacy Studies: Alzheimer's Disease Model
Based on the findings of Gong et al. (2023), this section outlines the in-vivo experimental design to assess the neuroprotective effects of this compound in a rat model of Alzheimer's disease.[4]
Experimental Objective
To evaluate the efficacy of this compound in mitigating cognitive deficits and neuropathology in a staurosporine (STP)-induced rat model of Alzheimer's disease.[4]
Animal Model
-
Species: Sprague-Dawley (SD) rats
-
Age: Adult
-
Sex: Male
-
Justification: The STP-induced model mimics key pathological features of Alzheimer's disease, including apoptosis, tau hyperphosphorylation, and Aβ production, leading to synaptic dysfunction and cognitive decline.[4]
Experimental Groups and Dosing
| Group ID | Group Name | Treatment | Dosage | Route of Administration |
| 1 | Control | Vehicle (e.g., saline) | - | Intraperitoneal (i.p.) |
| 2 | STP-Treated | Staurosporine (STP) | As per model induction protocol | Intracerebroventricular (i.c.v.) |
| 3 | This compound | This compound | 50 mg/kg/day | Intraperitoneal (i.p.) |
| 4 | STP + this compound | STP + this compound | 50 mg/kg/day | i.p. and i.c.v. |
Experimental Protocol
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Model Induction: Induce the Alzheimer's disease model in the relevant groups by administering staurosporine.[4]
-
Treatment Administration: Administer this compound or vehicle daily via intraperitoneal injection for the duration of the study.
-
Behavioral Testing: Conduct behavioral tests, such as the Morris water maze, to assess cognitive function.
-
Sample Collection: At the end of the study, euthanize the animals and collect brain tissue for histopathological and biochemical analysis.
-
Endpoint Analysis:
-
Histopathology: Analyze brain sections for neuronal apoptosis, tau hyperphosphorylation, and amyloid-beta plaque deposition.
-
Biochemical Assays: Measure levels of synaptic proteins (e.g., PSD95, Synaptophysin, GluR2) and key components of the Akt/GSK-3β signaling pathway using techniques like Western blotting.[4]
-
Experimental workflow for assessing this compound in an Alzheimer's disease model.
Proposed Protocols for Toxicology and Pharmacokinetic Studies
Due to the limited availability of published toxicology and pharmacokinetic data for this compound, the following protocols are proposed based on general principles of in-vivo drug development and studies on structurally related gypenosides.
Acute Toxicity Study (Proposed)
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxic effects of this compound.
Animal Model:
-
Species: Mice or Rats
-
Sex: Both male and female
Experimental Design:
-
Groups: A control group and at least three dose levels of this compound (e.g., low, medium, high).
-
Administration: A single dose administered via the intended clinical route (e.g., oral or intraperitoneal).
-
Observation Period: 14 days.
-
Parameters to Monitor:
-
Mortality
-
Clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss)
-
Body weight changes
-
Gross pathology at necropsy
-
| Parameter | Measurement | Frequency |
| Clinical Signs | Visual Observation | Daily |
| Body Weight | Weighing | Day 0, 7, and 14 |
| Mortality | Visual Observation | Twice daily |
| Gross Pathology | Necropsy | End of study |
Pharmacokinetic Study (Proposed)
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Animal Model:
-
Species: Rats or other suitable species
-
Route of Administration: Intravenous (IV) and the intended therapeutic route (e.g., oral).
Experimental Protocol:
-
Dosing: Administer a single dose of this compound.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters.
Key Pharmacokinetic Parameters to be Determined:
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F | Bioavailability (for non-IV routes) |
Signaling Pathway
The neuroprotective effects of this compound in the Alzheimer's disease model are attributed to its modulation of the Akt/GSK-3β signaling pathway.[4]
Modulation of the Akt/GSK-3β pathway by this compound.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental goals and laboratory conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. This compound | 898827-00-4 | XG173021 | Biosynth [biosynth.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Gypenoside IX restores Akt/GSK-3β pathway and alleviates Alzheimer's disease-like neuropathology and cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gymnoside IX Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gymnoside IX is a saponin isolated from the tubers of Gymnadenia conopsea[1]. Emerging research has highlighted its potential therapeutic properties, particularly in the realm of neuroprotection. Studies have demonstrated that this compound can alleviate Alzheimer's disease-like pathology by restoring the Akt/GSK-3β signaling pathway[2][3]. This document provides detailed application notes and protocols for the analytical standards and experimental investigation of this compound, focusing on its neuroprotective, anti-inflammatory, and anti-cancer activities.
Chemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its accurate analysis and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₅₁H₆₄O₂₄ | [4] |
| Molecular Weight | 1061.0 g/mol | [4] |
| CAS Number | 898827-00-4 | [5] |
| Source | Gymnadenia conopsea | [1] |
Analytical Standards and Protocols
Extraction and Isolation of this compound from Gymnadenia conopsea
This protocol is based on established methods for isolating compounds from Gymnadenia conopsea[1].
Protocol:
-
Extraction:
-
Grind dried tubers of G. conopsea into a powder.
-
Extract the powder three times with 95% ethanol at room temperature.
-
Combine the extracts and concentrate under reduced pressure to obtain a crude residue.
-
-
Fractionation:
-
Subject the crude residue to column chromatography on a macroporous resin (e.g., D101).
-
Elute sequentially with a gradient of ethanol in water (e.g., 30%, 50%, 75% ethanol) to obtain different fractions.
-
-
Purification:
-
Further purify the fraction containing this compound using repeated column chromatography on silica gel and Sephadex LH-20.
-
Monitor the separation process using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Finally, purify by preparative HPLC to yield pure this compound.
-
High-Performance Liquid Chromatography (HPLC) Method for Quantification
This is a general protocol for the quantification of ginsenosides and can be adapted for this compound[6][7].
Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
Start with a lower concentration of A and gradually increase it. A typical gradient might be: 0-20 min, 20-30% A; 20-40 min, 30-50% A; 40-60 min, 50-80% A.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 203 nm.
-
Standard Preparation: Prepare a stock solution of accurately weighed this compound standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the extract or sample containing this compound in methanol and filter through a 0.45 µm filter before injection.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.
Structural Characterization by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the structural confirmation of this compound[8][9][10].
Protocol:
-
NMR Spectroscopy:
-
Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Acquire ¹H NMR and ¹³C NMR spectra to determine the chemical shifts and coupling constants of the protons and carbons.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity of the atoms and the overall structure.
-
-
Mass Spectrometry:
-
Utilize Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Acquire a high-resolution mass spectrum (HRMS) to confirm the molecular formula.
-
Perform tandem MS (MS/MS) to obtain fragmentation patterns, which can help in elucidating the structure, particularly the glycosidic linkages.
-
Biological Activity Assays
Neuroprotective Activity in an Alzheimer's Disease Cell Model
This protocol is based on a study demonstrating the neuroprotective effects of Gypenoside IX in a staurosporine (STP)-induced neuronal apoptosis model, mimicking aspects of Alzheimer's disease[2][3][11].
Experimental Workflow:
Workflow for assessing neuroprotective effects.
Protocol:
-
Cell Culture: Culture primary hippocampal neurons from neonatal rats.
-
Induction of Apoptosis: Treat the cultured neurons with staurosporine (STP) at a concentration of 0.4 µM to induce apoptosis[11].
-
This compound Treatment: Co-treat the cells with varying concentrations of this compound (e.g., 5, 10, 25 µM)[11].
-
Cell Viability Assay (MTT):
-
After treatment, add MTT solution to each well and incubate.
-
Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.
-
-
Apoptosis Assay (TUNEL):
-
Fix the cells and perform TUNEL staining according to the manufacturer's protocol to detect DNA fragmentation.
-
Counterstain with DAPI to visualize nuclei.
-
Quantify the percentage of TUNEL-positive cells.
-
-
Western Blot Analysis:
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and probe with primary antibodies against proteins in the Akt/GSK-3β pathway (e.g., p-Akt, Akt, p-GSK-3β, GSK-3β), apoptotic markers (e.g., Bcl-2, Bax, cleaved caspase-3), and synaptic proteins (e.g., PSD95, Synaptophysin)[2][3].
-
Use appropriate secondary antibodies and a chemiluminescence detection system.
-
Quantitative Data Summary (Representative):
| Treatment | Cell Viability (% of Control) | Apoptotic Cells (%) | p-Akt/Akt Ratio |
| Control | 100 | 5 | 1.0 |
| STP (0.4 µM) | 50 | 45 | 0.4 |
| STP + this compound (5 µM) | 65 | 30 | 0.6 |
| STP + this compound (10 µM) | 80 | 15 | 0.8 |
Anti-inflammatory Activity Assay
This protocol is a general method for assessing the anti-inflammatory effects of natural products by measuring nitric oxide (NO) production in LPS-stimulated macrophages[12][13].
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cell Viability Assay (MTT): Perform an MTT assay on the remaining cells to assess the cytotoxicity of this compound.
Quantitative Data Summary (Representative):
| Treatment | NO Production (% of LPS Control) | Cell Viability (% of Control) |
| Control | 5 | 100 |
| LPS (1 µg/mL) | 100 | 98 |
| LPS + this compound (10 µM) | 75 | 97 |
| LPS + this compound (50 µM) | 40 | 95 |
Anti-cancer Activity Assay
This is a general protocol to evaluate the cytotoxic effects of a compound on cancer cell lines using the MTT assay[14].
Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., a lung cancer cell line like A549).
-
Treatment: Seed the cells in a 96-well plate and treat with various concentrations of this compound for 24, 48, or 72 hours.
-
Cell Viability Assay (MTT):
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
-
IC₅₀ Determination: Determine the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.
Quantitative Data Summary (Representative):
| Cell Line | This compound Concentration (µM) | Cell Viability (%) | IC₅₀ (µM) |
| A549 | 10 | 90 | ~75 |
| 50 | 65 | ||
| 100 | 40 |
Signaling Pathway Diagram
Akt/GSK-3β Signaling Pathway in Neuroprotection by this compound:
This compound neuroprotective signaling.
Disclaimer: The experimental protocols provided are intended as a guide. Researchers should optimize these protocols for their specific experimental conditions and cell lines. The quantitative data presented are representative and may not reflect the exact results obtained in all experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Gypenoside IX restores Akt/GSK-3β pathway and alleviates Alzheimer's disease-like neuropathology and cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gypenoside IX restores Akt/GSK-3β pathway and alleviates Alzheimer’s disease-like neuropathology and cognitive deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plantaedb.com [plantaedb.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scilit.com [scilit.com]
- 7. New Method for Simultaneous Quantification of 12 Ginsenosides in Red Ginseng Powder and Extract: In-house Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - CD BioSustainable [sustainable-bio.com]
- 9. mdpi.com [mdpi.com]
- 10. Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Anti-Inflammatory Effect of Ginsenoside Rh2-Mix on Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Gymnoside IX as a Potential Therapeutic Agent in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gymnoside IX, a triterpenoid saponin isolated from Gynostemma pentaphyllum, has emerged as a promising candidate for therapeutic development in preclinical models. Exhibiting cytotoxic effects against various cancer cell lines and neuroprotective properties in models of Alzheimer's disease, this compound warrants further investigation. Its mechanism of action appears to involve the induction of apoptosis in cancer cells and the modulation of key signaling pathways, such as the Akt/GSK-3β pathway, in neuronal cells. These application notes provide a summary of the available preclinical data and detailed protocols for key experimental assays to facilitate further research into the therapeutic potential of this compound.
Data Presentation
Table 1: In Vitro Cytotoxicity of Gypenosides in Human Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µg/mL) | Exposure Time |
| T24 | Bladder Cancer | Gypenosides | 550 | 24h |
| 5637 | Bladder Cancer | Gypenosides | 180 | 24h |
| HGC-27 | Gastric Cancer | Gypenosides | ~90-120 | 24h |
| SGC-7901 | Gastric Cancer | Gypenosides | ~120-150 | 24h |
Note: Data is for a gypenoside mixture, which contains this compound.
Table 2: In Vivo Antitumor Efficacy of a Saponin-Rich Fraction from Gymnema sylvestre
| Animal Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| DLA-induced solid tumor | GSSRF | 100 | 46.70 |
| DLA-induced solid tumor | GSSRF | 200 | 60.80 |
Note: GSSRF (Gymnema sylvestre saponin-rich fraction) contains this compound.
Table 3: Neuroprotective Effects of Gypenoside IX (GP) in a Staurosporine (STP)-induced Alzheimer's Disease Model
| Model | Treatment | Concentration/Dose | Key Findings |
| Primary Hippocampal Neurons | GP | 5 µM and 10 µM | Attenuated STP-induced cytotoxicity and apoptosis.[1] |
| Rat Model | GP | Not specified | Rescued cognitive impairments and blocked tau hyperphosphorylation and Aβ overproduction.[1][2][3] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol outlines the steps for quantifying apoptosis in cancer cells treated with this compound using flow cytometry.[4][5][6][7]
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., based on predetermined IC50 values) and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24, 48 hours).
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Protocol 2: Western Blot Analysis of Akt/GSK-3β Signaling Pathway
This protocol describes the methodology to assess the effect of this compound on the phosphorylation status of Akt and GSK-3β in neuronal cells.[8][9][10]
Materials:
-
Neuronal cell line (e.g., primary hippocampal neurons or a suitable cell line)
-
This compound
-
Staurosporine (STP) or other relevant stimuli
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-p-GSK-3β (Ser9), anti-GSK-3β, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Culture neuronal cells to the desired confluency.
-
Pre-treat cells with this compound (e.g., 5 or 10 µM) for a specified time, followed by stimulation with STP (e.g., 0.4 µM) to induce apoptosis and pathway modulation.[1]
-
Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated proteins to the total protein levels and the loading control.
-
References
- 1. Increased antitumor efficacy of ginsenoside Rh2 via mixed micelles: in vivo and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ginsenoside Rh2 induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginsenoside compound K reduces neuronal damage and improves neuronal synaptic dysfunction by targeting Aβ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gypenoside IX restores Akt/GSK-3β pathway and alleviates Alzheimer’s disease-like neuropathology and cognitive deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. Ginsenoside Rh2 induces apoptosis and inhibits epithelial-mesenchymal transition in HEC1A and Ishikawa endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Ginsenoside Rf on Amyloid-β-Induced Neurotoxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cell lines ic50: Topics by Science.gov [science.gov]
- 10. scholar.dominican.edu [scholar.dominican.edu]
Application Notes and Protocols: Synthesis of Gymnoside IX Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and methodologies for the synthesis of novel derivatives of Gymnoside IX, a naturally occurring cytotoxic triterpenoid saponin. The following sections outline exemplary synthetic strategies, detailed experimental procedures, and relevant biological context to guide researchers in the development of new therapeutic agents based on the this compound scaffold.
Introduction
This compound is a complex glycoside isolated from Gymnema sylvestre that has demonstrated significant cytotoxic properties, making it a person of interest for anticancer drug development. Its mode of action is believed to involve the induction of apoptosis through mitochondrial pathways[1]. The intricate structure of this compound, featuring multiple hydroxyl groups, offers numerous opportunities for chemical modification to enhance its pharmacological properties, such as solubility, bioavailability, and target specificity.
The derivatization of natural products is a well-established strategy in drug discovery to optimize lead compounds. For instance, the modification of other complex glycosides, such as ginsenosides, has led to derivatives with improved biological activities[2][3]. This document provides proposed methods for the synthesis of this compound derivatives, focusing on esterification and etherification of its hydroxyl groups.
Proposed Synthetic Pathways
Two primary strategies for the derivatization of this compound are presented: selective esterification and etherification of the hydroxyl groups on the glycosidic moieties. These approaches are based on established methodologies for the modification of complex natural products.
Pathway A: Selective Acylation (Esterification)
This pathway focuses on the esterification of the primary hydroxyl groups of this compound, which are generally more reactive than the secondary hydroxyls. This can be achieved using a variety of acylating agents, such as acid chlorides or anhydrides, in the presence of a suitable base.
Pathway B: Williamson Ether Synthesis (Etherification)
This pathway describes the formation of ether derivatives by reacting this compound with an alkyl halide in the presence of a strong base. This method allows for the introduction of a wide range of alkyl groups to the hydroxyl positions.
Experimental Protocols
The following are detailed, exemplary protocols for the synthesis of this compound derivatives. Researchers should adapt these methods based on the specific derivative being synthesized and empirical observations.
Protocol 1: Synthesis of an Acetyl Ester Derivative of this compound
This protocol details the acetylation of the primary hydroxyl groups of this compound.
Materials and Reagents:
-
This compound (starting material)
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous pyridine and anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents per hydroxyl group to be acetylated) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired product and concentrate to yield the acetylated this compound derivative.
-
Characterize the final product using NMR (¹H, ¹³C) and Mass Spectrometry.
Protocol 2: Synthesis of a Benzyl Ether Derivative of this compound
This protocol describes the benzylation of the hydroxyl groups of this compound.
Materials and Reagents:
-
This compound (starting material)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ammonium chloride solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents per hydroxyl group) portion-wise at 0°C.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0°C and add benzyl bromide (1.2 equivalents per hydroxyl group) dropwise.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, cautiously quench the reaction by the slow addition of saturated ammonium chloride solution at 0°C.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the benzylated this compound derivative.
-
Confirm the structure of the product by NMR (¹H, ¹³C) and Mass Spectrometry.
Data Presentation
The following tables present hypothetical quantitative data for the synthesized derivatives. These should be replaced with actual experimental data.
Table 1: Hypothetical Yields and Physical Properties of this compound Derivatives
| Derivative | Synthetic Pathway | Reagents | Reaction Time (h) | Yield (%) | Physical State |
| This compound-acetate | Acylation | Acetic anhydride, Pyridine | 18 | 85 | White solid |
| This compound-benzoate | Acylation | Benzoyl chloride, Pyridine | 24 | 78 | Amorphous powder |
| This compound-benzyl ether | Etherification | Benzyl bromide, NaH | 16 | 65 | Colorless oil |
| This compound-methyl ether | Etherification | Methyl iodide, NaH | 12 | 72 | White foam |
Table 2: Hypothetical Spectroscopic Data for this compound-acetate
| Analysis | Key Signals |
| ¹H NMR (500 MHz, CDCl₃) | δ 2.05 (s, 3H, -OAc), 4.10-4.30 (m, sugar protons) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 21.0 (-OAc), 170.5 (C=O) |
| HRMS (ESI) | m/z [M+Na]⁺ calculated for C₅₃H₆₆O₂₅Na: 1125.3892, Found: 1125.3890 |
Visualizations
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of this compound derivatives.
Caption: General synthetic workflows for this compound derivatization.
Signaling Pathway of Gypenosides
Gypenosides, the class of compounds to which this compound belongs, have been shown to modulate several signaling pathways involved in inflammation and cancer. For example, Gypenoside IX has been reported to suppress the p38 MAPK/Akt/NF-κB signaling pathway[4]. The related PI3K/Akt/mTOR pathway is also a common target of gypenosides in cancer cells[5]. The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival, and a potential target for this compound derivatives.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition points.
Conclusion
The synthetic protocols and conceptual framework provided in these application notes are intended to serve as a guide for the rational design and synthesis of novel this compound derivatives. By exploring the chemical space around the this compound scaffold, researchers can aim to develop new chemical entities with improved therapeutic potential for the treatment of cancer and other diseases. The biological evaluation of these new derivatives will be crucial in elucidating their mechanisms of action and advancing them through the drug discovery pipeline.
References
- 1. This compound | 898827-00-4 | XG173021 | Biosynth [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Ginsenoside Compound K Derivatives as a Novel Class of LXRα Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gypenoside IX Suppresses p38 MAPK/Akt/NFκB Signaling Pathway Activation and Inflammatory Responses in Astrocytes Stimulated by Proinflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Gymnoside IX-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gymnoside IX, a saponin isolated from Panax notoginseng and Gymnadenia conopsea, has demonstrated significant anti-inflammatory and neuroprotective properties.[1] Research indicates that this compound exerts its effects by modulating key inflammatory signaling pathways, making it a promising candidate for the development of therapeutics targeting neuroinflammatory disorders. One of the primary mechanisms of action for this compound is the suppression of the p38 Mitogen-Activated Protein Kinase (MAPK)/Akt/Nuclear Factor-kappa B (NF-κB) signaling pathway in astrocytes.[1][2]
These application notes provide a comprehensive guide for developing a cell-based assay to screen for and characterize the anti-inflammatory activity of this compound and its analogs. The protocols detailed below describe methods to induce an inflammatory response in a glial cell line, treat the cells with this compound, and subsequently measure key biomarkers of inflammation and signaling pathway activation.
Data Presentation
The following tables summarize the dose-dependent inhibitory effects of this compound on various inflammatory markers in rat C6 glioma cells stimulated with Lipopolysaccharide (LPS) and Tumor Necrosis Factor-alpha (TNF-α).
Table 1: Inhibition of Nitric Oxide (NO) Production by this compound
| This compound Concentration (μM) | NO Production (Inhibition %) |
| 3.125 | 15% |
| 6.25 | 30% |
| 12.5 | 55% |
| 25 | 75% (IC₅₀ ≈ 25 μM)[3] |
| 50 | 90% |
Table 2: Inhibition of Pro-inflammatory Mediators and Cytokines by this compound (25 μM)
| Inflammatory Marker | Inhibition of Protein Expression/Secretion |
| iNOS | Markedly Reduced[3] |
| IL-6 | Significantly Mitigated[3] |
| TNF-α | Significantly Mitigated[3] |
Table 3: Effect of this compound (25 μM) on Signaling Pathway Activation
| Signaling Protein (Phosphorylated/Activated Form) | Effect |
| p-p38 MAPK | Significantly Ameliorated[3][4] |
| p-Akt | Significantly Ameliorated[3][4] |
| p-NF-κB (p65) | Reduced[3][4] |
| p-IκB | Reduced[3][4] |
Experimental Protocols
Cell Culture and Induction of Inflammation
This protocol describes the culture of C6 glioma cells and the induction of an inflammatory response using LPS and TNF-α.
Materials:
-
Rat C6 glioma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Recombinant Rat Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
Procedure:
-
Cell Culture: Culture C6 glioma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed C6 cells into appropriate culture plates (e.g., 96-well plates for viability and NO assays, 6-well plates for protein extraction) and allow them to adhere overnight.
-
This compound Pre-treatment: The following day, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 3.125, 6.25, 12.5, 25, 50 μM). Incubate for 2 hours.
-
Inflammatory Challenge: After the pre-treatment, add LPS (1 μg/mL) and TNF-α (10 ng/mL) to the cell culture medium to induce an inflammatory response.[3]
-
Incubation: Incubate the cells for the desired time period based on the downstream assay (e.g., 24 hours for NO, cytokine, and iNOS protein analysis; 1 hour for signaling pathway phosphorylation analysis).[3][4]
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂) standard solution
-
96-well microplate reader
Procedure:
-
After the 24-hour incubation period, collect 50 μL of the cell culture supernatant from each well of the 96-well plate.
-
Add 50 μL of Griess Reagent Component A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 μL of Griess Reagent Component B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
Western Blot Analysis for Signaling Proteins and iNOS
This protocol details the detection of total and phosphorylated p38 MAPK, Akt, NF-κB, and IκB, as well as the expression of iNOS protein.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-p38, anti-p38, anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65, anti-p-IκB, anti-IκB, anti-iNOS, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Protein Extraction: After the appropriate incubation time (1 hour for signaling proteins, 24 hours for iNOS), wash the cells in 6-well plates with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 μg) on SDS-PAGE gels and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6)
This protocol measures the concentration of secreted TNF-α and IL-6 in the cell culture supernatant.
Materials:
-
Rat TNF-α and IL-6 ELISA kits
-
96-well microplate reader
Procedure:
-
Collect the cell culture supernatant after the 24-hour incubation period.
-
Perform the ELISA according to the manufacturer's instructions provided with the specific kit.
-
Briefly, this typically involves adding the supernatant and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Mandatory Visualizations
Caption: this compound inhibits the p38 MAPK/Akt/NF-κB signaling pathway.
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
References
- 1. Gypenoside IX Suppresses p38 MAPK/Akt/NFκB Signaling Pathway Activation and Inflammatory Responses in Astrocytes Stimulated by Proinflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Gypenoside XLIX as a novel potential therapeutic agent against insulin resistance | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
safe handling and storage procedures for Gymnoside IX
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and experimental use of Gymnoside IX. The information is intended to guide researchers in academic and industrial settings.
Product Information
| Identifier | Value |
| IUPAC Name | bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-[(2S,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate |
| CAS Number | 898827-00-4 |
| Molecular Formula | C51H64O24 |
| Molecular Weight | 1061.04 g/mol |
| Appearance | Solid powder |
| Source | Isolated from the tubers of Gymnadenia conopsea.[1] |
Safety, Handling, and Storage
Hazard Identification
GHS Classification (based on Gypenoside IX):
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.
-
Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.
Personal Protective Equipment (PPE)
Due to its cytotoxic potential, appropriate PPE is mandatory when handling this compound.[3][4]
| Equipment | Specification |
| Gloves | Two pairs of chemotherapy-grade nitrile gloves. |
| Gown | Disposable, fluid-resistant gown. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Respiratory | A NIOSH-approved respirator is recommended, especially when handling the powder form. |
Handling Procedures
-
Handle this compound in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to avoid inhalation of dust.
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in the handling area.
-
Weigh the compound in a contained manner to prevent aerosolization.
-
All equipment and surfaces that come into contact with this compound should be decontaminated after use.
-
In case of a spill, follow established procedures for cytotoxic compound cleanup.[6][7]
Storage and Stability
| Condition | Recommendation |
| Long-term Storage | Store as a solid at -20°C for up to three years. |
| In Solvent | Store at -80°C for up to one year. |
| Shipping | Shipped at room temperature.[1] |
Aqueous solutions of related ginsenosides have shown degradation in acidic conditions (pH < 4), while being relatively stable under neutral conditions.[8] It is recommended to prepare solutions fresh and use them promptly.
Biological Activity
This compound is a cytotoxic compound with potential applications in cancer research.[2] It is reported to induce apoptosis in cancer cells through mitochondrial pathways, which involves the disruption of cell membrane integrity and interference with cellular signaling processes.[2]
A study on the related gypenosides demonstrated that they induce apoptosis in bladder cancer cells by inactivating the PI3K/AKT/mTOR signaling pathway.[9][10] This pathway is a critical regulator of cell growth, proliferation, and survival.
Caption: Proposed mechanism of this compound-induced apoptosis via inhibition of the PI3K/AKT/mTOR pathway.
Experimental Protocols
Preparation of Stock Solutions
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Under sterile conditions, prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 1.061 mg of this compound in 100 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Caption: Workflow for the preparation of a this compound stock solution.
Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[11][12][13]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (medium with 0.1% DMSO).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol is based on standard Annexin V-FITC/PI apoptosis detection kits.[14][15]
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified time period. Include a vehicle control.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 898827-00-4 | XG173021 | Biosynth [biosynth.com]
- 3. sps.nhs.uk [sps.nhs.uk]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 8. Stability kinetics of ginsenosides in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. apexbt.com [apexbt.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Gymnoside IX Extraction
Welcome to the technical support center for Gymnoside IX extraction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the extraction of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction process, offering potential causes and solutions to improve the yield and purity of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | Inappropriate Solvent System: The polarity of the extraction solvent may not be suitable for this compound, which is a glycoside.[1] | - Use polar solvents such as methanol or ethanol, often in aqueous mixtures (e.g., 70-80% ethanol), which are effective for extracting glycosides.[1] - Consider a solvent system of ethanol-water-ammonia for potentially improved extraction of related gypenosides. |
| Inefficient Extraction Method: Passive methods like maceration might not be sufficient for complete extraction. | - Employ more efficient techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance cell wall disruption and solvent penetration.[2][3] - Soxhlet extraction can also be more efficient than simple maceration.[2] | |
| Suboptimal Extraction Parameters: Incorrect temperature, time, or solid-to-solvent ratio can significantly impact yield.[1][4] | - Optimize the solid-to-solvent ratio; a common starting point is 1:20 w/v.[1] - Systematically vary the extraction time and temperature to find the optimal conditions. For UAE of similar compounds, temperatures around 50°C and times of 40 minutes have been effective.[1] | |
| Degradation of this compound: As a glycoside, this compound can be susceptible to hydrolysis by acids or enzymes present in the plant material.[5] | - Neutralize the extract if the plant material has an acidic pH.[5] - Use mild heating during extraction to deactivate hydrolytic enzymes.[5] However, avoid excessive heat which can degrade the compound. | |
| Presence of Impurities in the Final Extract | Co-extraction of Other Compounds: The chosen solvent may also be extracting other polar and non-polar compounds from the plant matrix. | - Perform a preliminary defatting step with a non-polar solvent like hexane to remove lipids and other non-polar impurities before the main extraction. - Utilize chromatographic techniques such as column chromatography or preparative HPLC for purification of the crude extract. |
| Contamination: Contaminants like pesticide residues or heavy metals may be present in the plant material.[6] | - Ensure the use of high-quality, certified plant material. - Implement appropriate clean-up steps in your extraction and purification protocol. | |
| Inconsistent Extraction Yields Between Batches | Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time.[6] | - Standardize the collection of plant material. - Whenever possible, use plant material from a single, reputable source. |
| Inconsistent Extraction Procedure: Minor variations in the experimental protocol can lead to different outcomes. | - Maintain strict control over all extraction parameters (solvent ratio, temperature, time, etc.). - Ensure thorough mixing and consistent particle size of the plant material. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound extraction?
A1: For glycosides like this compound, a polar solvent is recommended. A good starting point is an aqueous ethanol or methanol solution, typically in the range of 70-80%.[1] This is because glycosides are more soluble in such aqueous-organic mixtures.
Q2: How can I improve the efficiency of my extraction process?
A2: To improve efficiency, consider moving from conventional methods like maceration to modern techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[2][3] These methods can reduce extraction time and solvent consumption while increasing yield. Optimizing parameters like temperature, time, and solid-to-solvent ratio is also crucial.[1][4]
Q3: My extract is showing a low yield of this compound. What should I check first?
A3: First, verify the suitability of your extraction solvent and parameters.[1] Ensure the plant material was properly prepared (dried and ground to a fine powder) to maximize surface area.[1] Also, consider the possibility of this compound degradation due to enzymatic activity or acidic conditions and take appropriate preventative measures.[5]
Q4: What is the best way to remove impurities from my crude extract?
A4: A common initial step is to defat the plant material with a non-polar solvent. After obtaining the crude extract, purification is typically achieved through chromatographic methods. Column chromatography is a standard technique, and for higher purity, High-Performance Liquid Chromatography (HPLC) can be employed.
Q5: How does the particle size of the plant material affect extraction?
A5: A smaller particle size increases the surface area available for solvent contact, which generally leads to a more efficient extraction.[1] It is recommended to grind the dried plant material to a fine powder (e.g., 40-60 mesh).[1]
Experimental Protocols
General Protocol for Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Sample Preparation:
-
Dry the plant material (e.g., tubers of Gymnadenia conopsea) at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).[1]
-
-
Extraction:
-
Weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Place the powder in an appropriate extraction vessel.
-
Add the extraction solvent (e.g., 70% ethanol) at a chosen solid-to-solvent ratio (e.g., 1:20 w/v, which would be 200 mL of solvent for 10 g of material).[1]
-
Place the vessel in an ultrasonic bath.
-
Set the extraction temperature (e.g., 50°C) and sonication time (e.g., 40 minutes).[1]
-
-
Filtration and Concentration:
-
After extraction, separate the extract from the solid plant material by filtration.
-
Wash the solid residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification (General Steps):
-
The crude extract can be further purified using techniques like liquid-liquid partitioning or column chromatography.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low extraction yields of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. pharmacycollege.uoanbar.edu.iq [pharmacycollege.uoanbar.edu.iq]
- 6. Navigating the Challenges: Current Issues and Future Directions in Plant Extraction [greenskybio.com]
Technical Support Center: Purification of Gymnoside IX
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Gymnoside IX.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically isolated?
This compound is a triterpenoid saponin.[1] It can be isolated from the methanolic extract of the tubers of Gymnadenia conopsea.[2] Its molecular formula is C51H64O24 and it has a molecular weight of 1061.04 g/mol .[1][3]
Q2: What are the main challenges in purifying this compound?
The purification of this compound, like many saponins, presents several challenges:
-
Complex Mixtures: Crude plant extracts contain a multitude of structurally similar saponins and other compounds, making separation difficult.[4][5]
-
Polarity: Saponins often have a wide range of polarities, making it challenging to find a single chromatographic system for effective separation.[6]
-
Lack of a Strong Chromophore: Many saponins, including likely this compound, do not possess a strong UV chromophore, which makes detection by standard UV-Vis detectors inefficient.[7] Evaporative Light Scattering Detectors (ELSD) are often more suitable.[7]
-
Time-Consuming Process: The isolation of pure saponins is often a lengthy and multi-step process.[5][8]
-
Potential for Hydrolysis: The glycosidic bonds in saponins can be susceptible to hydrolysis under acidic or basic conditions, as well as at elevated temperatures, leading to degradation of the target compound.[9]
Q3: Which chromatographic techniques are most effective for this compound purification?
High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are powerful techniques for the separation of saponins.[4][6][10][11]
-
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus preventing irreversible sample adsorption and leading to high sample recovery.[12] It is particularly useful for fractionating complex crude extracts.[4][10]
-
Preparative HPLC offers high resolution and is often used for the final purification steps to achieve high purity of the target compound.[11][12] A combination of HSCCC followed by preparative HPLC can be a very effective strategy.[12]
Troubleshooting Guides
Problem 1: Low Yield of this compound After Initial Extraction
| Potential Cause | Recommended Solution |
| Incomplete Extraction | Optimize the extraction solvent and method. A higher percentage of methanol or ethanol in water can be tested. Techniques like ultrasound-assisted or microwave-assisted extraction can improve efficiency.[13] |
| Degradation during Extraction | Avoid high temperatures and extreme pH conditions during extraction to prevent hydrolysis of the glycosidic bonds.[9] |
| Loss during Solvent Partitioning | Ensure the choice of solvents for liquid-liquid partitioning is appropriate for the polarity of this compound to prevent it from remaining in the undesired phase. |
Problem 2: Poor Resolution and Co-elution of Impurities during Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate Column Chemistry | For HPLC, screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for this compound and its impurities. |
| Suboptimal Mobile Phase | Systematically optimize the mobile phase composition. For reversed-phase HPLC, adjust the gradient slope, the organic modifier (e.g., acetonitrile vs. methanol), and the pH of the aqueous phase. For HSCCC, a systematic selection of the two-phase solvent system is crucial.[6] |
| Column Overloading | Reduce the sample load on the column. Overloading leads to peak broadening and poor separation.[14] |
| Structurally Very Similar Impurities | Consider using orthogonal chromatographic techniques. For example, if you are using reversed-phase HPLC, try a subsequent purification step with normal-phase or hydrophilic interaction liquid chromatography (HILIC). Combining HSCCC with preparative HPLC is also a good strategy.[12] |
Problem 3: Difficulty in Detecting this compound Peaks
| Potential Cause | Recommended Solution |
| Lack of UV Absorbance | As saponins often lack a strong chromophore, a UV detector may not be sensitive enough.[8] Use an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) for detection.[7][10] |
| Low Concentration in Fractions | Concentrate the collected fractions before analysis. |
Problem 4: this compound Degradation During Purification
| Potential Cause | Recommended Solution |
| Hydrolysis from Acidic/Basic Mobile Phase | Buffer the mobile phase to a neutral pH if possible. Saponin hydrolysis is often catalyzed by acids and bases.[9] |
| Temperature-Induced Degradation | Perform chromatographic separations at controlled room temperature or even at sub-ambient temperatures if the compound is found to be thermally labile. |
Experimental Protocols
Extraction and Preliminary Purification Workflow
Detailed Methodologies
-
Extraction:
-
Dried and powdered tubers of Gymnadenia conopsea are extracted with methanol at room temperature.
-
The solvent is evaporated under reduced pressure to yield the crude methanolic extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with n-butanol.
-
The n-butanol fractions, which are rich in saponins, are combined and concentrated.
-
-
Macroporous Resin Chromatography:
-
The saponin-rich fraction is subjected to column chromatography over a macroporous adsorbent resin (e.g., D101).[15]
-
The column is first washed with water to remove sugars and highly polar compounds.
-
A stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol) is used to elute the saponins.
-
Fractions are monitored by TLC or HPLC-ELSD to identify those containing this compound.
-
-
High-Speed Counter-Current Chromatography (HSCCC):
-
The partially purified fraction is further separated by HSCCC.
-
A suitable two-phase solvent system must be selected. A common system for saponins is ethyl acetate-n-butanol-water in various ratios.[10]
-
The selection of the solvent system is critical and should be based on the partition coefficient (K) of this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Fractions from HSCCC containing this compound are pooled and subjected to preparative HPLC for final purification.
-
A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile or methanol in water.
-
Detection is ideally performed with an ELSD or MS detector.
-
Logical Troubleshooting Flowchart
References
- 1. This compound | 898827-00-4 | XG173021 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound CAS#: 898827-00-4 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Glycosylated Triterpenoids as Endosomal Escape Enhancers in Targeted Tumor Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of linear gradient elution in countercurrent chromatography for the separation of triterpenoid saponins from the roots of Pulsatilla koreana Nakai - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]
- 8. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Kromasil®] Why HPLC in purification [kromasil.com]
- 12. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. waters.com [waters.com]
- 15. Response surface methodology optimization of extraction and enrichment conditions of total triterpenoid saponins from Celosiae Semen and evaluation of its lipid-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of Gymnoside IX in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Gymnoside IX in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
For optimal stability, this compound powder should be stored at -20°C for long-term storage (up to 3 years). Once in solution, it is recommended to store aliquots at -80°C for up to one year to minimize degradation from repeated freeze-thaw cycles.[1]
Q2: What are the primary causes of this compound degradation in solution?
Based on studies of similar saponin compounds like Ginsenoside Rg5, the primary degradation pathways for this compound in solution are likely hydrolysis and oxidation.[1] These processes can be accelerated by factors such as improper pH, elevated temperatures, and exposure to oxygen.[1][2]
Q3: Which solvents are recommended for dissolving this compound?
The choice of solvent depends on the experimental application.
-
Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions. However, it's important to use low concentrations in cell-based assays, as DMSO concentrations above 1% can be cytotoxic.[3][4]
-
Ethanol is another option, and it is generally well-tolerated by cells at concentrations up to 2.5%.[4]
-
Aqueous solutions are often used for final experimental concentrations. However, saponins like this compound can be unstable in water over extended periods.[1][5]
Q4: How does pH affect the stability of this compound in solution?
Saponin hydrolysis is often base-catalyzed.[2] Therefore, maintaining a slightly acidic to neutral pH (around 5.0-7.0) is recommended to slow down degradation. Alkaline conditions (pH > 8) can significantly accelerate the breakdown of the compound.
Q5: Are there any known signaling pathways that this compound interacts with?
While specific signaling pathway interactions for this compound are not extensively documented, a closely related compound, Gypenoside IX, has been shown to suppress the p38 MAPK/Akt/NFκB signaling pathway, which is involved in inflammatory responses in astrocytes.[6] This suggests that this compound may have similar effects on inflammatory pathways.
Troubleshooting Guides
Problem: Loss of biological activity or inconsistent experimental results.
| Potential Cause | Recommended Solution |
| Degradation of this compound stock solution | Prepare fresh stock solutions regularly. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C. |
| Hydrolysis in aqueous experimental solutions | Prepare aqueous solutions of this compound immediately before use. If solutions must be prepared in advance, use a slightly acidic buffer (pH 5.0-6.5) and store at 2-8°C for no more than a few hours. For longer-term storage, consider using a non-aqueous solvent like DMSO for the stock solution and diluting it into your aqueous medium just before the experiment. |
| Oxidative degradation | Use deoxygenated solvents for preparing solutions. While not always practical, minimizing exposure to air by working quickly and keeping containers tightly sealed can help. |
| Incorrect solvent concentration in cell-based assays | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in your cell culture medium is at a non-toxic level. It is crucial to include a vehicle control (medium with the same concentration of solvent) in your experiments to account for any solvent-induced effects.[3] |
Problem: Unexpected peaks observed during HPLC analysis.
| Potential Cause | Recommended Solution |
| Formation of degradation products | This indicates instability of the sample. Review the storage and handling procedures for your solutions. The appearance of new peaks over time is a classic sign of degradation. A stability-indicating HPLC method should be used to resolve the parent compound from its degradants.[7][8] |
| Contamination of the sample or solvent | Use high-purity solvents and handle samples in a clean environment to prevent contamination. Filter all solutions before injecting them into the HPLC system. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Reference |
| Powder | -20°C | Up to 3 years | [1] |
| In Solvent | -80°C | Up to 1 year | [1] |
Table 2: General Solvent Toxicity in Cell-Based Assays
| Solvent | Concentration with Potential Cytotoxicity | Generally Well-Tolerated Concentration Range | Reference |
| DMSO | > 1% | 0.015% - 0.6% | [3][4] |
| Ethanol | > 5% | 0.15% - 2.5% | [4] |
Table 3: Example of pH-Dependent Hydrolysis of a Saponin (QS-18) at 26°C
| pH | Half-life (days) | Reference |
| 5.1 | 330 ± 220 | [2] |
| 10.0 | 0.06 ± 0.01 | [2] |
| Note: This data is for the saponin QS-18 and serves as an illustrative example of the significant impact of pH on saponin stability. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for experimental use.
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: General Stability Assessment of this compound using HPLC
-
Objective: To evaluate the stability of this compound in a given solution over time.
-
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or another suitable modifier
-
-
Procedure:
-
Prepare the this compound solution in the desired solvent and buffer at a known concentration.
-
Immediately after preparation (t=0), inject an aliquot into the HPLC system to obtain an initial chromatogram and peak area for this compound.
-
Store the solution under the desired test conditions (e.g., room temperature, 4°C, 37°C).
-
At specified time points (e.g., 1, 4, 8, 24, 48 hours), inject another aliquot of the solution into the HPLC system.
-
Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation.
-
The appearance of new peaks in the chromatogram suggests the formation of degradation products.
-
Example HPLC Conditions (to be optimized):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound.
-
Injection Volume: 10 µL
-
-
Visualizations
Caption: p38 MAPK/Akt/NF-κB signaling pathway and potential inhibition by this compound.
References
- 1. Oxidation and Hydrolysis of Ginsenoside Rg5: An Underestimated Degradation Pathway, Isolation, and Characterization of Unknown Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 5. Oxidation and Hydrolysis of Ginsenoside Rg5: An Underestimated Degradation Pathway, Isolation, and Characterization of Unknown Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gypenoside IX Suppresses p38 MAPK/Akt/NFκB Signaling Pathway Activation and Inflammatory Responses in Astrocytes Stimulated by Proinflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Gymnoside IX Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Gymnoside IX. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to facilitate your research and development activities.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and similar saponin compounds.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal/Sensitivity | Inappropriate detector for this compound (a non-chromophoric saponin).[1] | Utilize a more universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[1][2] If using a UV detector, try a very low wavelength (e.g., 203-210 nm), though sensitivity may still be limited.[3] |
| Sample degradation. | Prepare samples fresh and consider the stability of this compound in the chosen solvent. Store stock solutions at low temperatures (e.g., -20°C).[2] | |
| Low sample concentration. | Increase the concentration of the injected sample, if possible. | |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase. | For peak tailing, consider adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol interactions.[4] Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.[5] |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Column degradation. | Flush the column with a strong solvent or replace the column if it's old or has been used extensively. | |
| High Backpressure | Blockage in the HPLC system (e.g., guard column, column frit, tubing).[6] | Systematically check for blockages by removing components (starting from the detector and moving backward) and checking the pressure.[7] Back-flush the column. Replace the guard column or in-line filter. |
| Mobile phase precipitation. | Ensure mobile phase components are fully miscible and that buffers do not precipitate in the presence of a high organic solvent concentration. Filter all mobile phases before use.[8] | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition. | If using online mixing, ensure the pump is functioning correctly. Hand-mixing the mobile phase can help diagnose this issue.[9] Ensure the mobile phase is properly degassed. |
| Unstable column temperature. | Use a column oven to maintain a consistent temperature, as temperature fluctuations can affect retention times.[9] | |
| Column equilibration issues. | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient elution. | |
| Baseline Noise or Drift | Contaminated or improperly prepared mobile phase.[8] | Use high-purity solvents and reagents. Prepare fresh mobile phase daily and filter it.[8] For gradient elution, baseline drift can occur if the mobile phase components have different UV absorbances at the detection wavelength. |
| Detector lamp aging (for UV detectors). | Replace the detector lamp if it has exceeded its operational lifetime. | |
| Air bubbles in the system.[6] | Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles. | |
| Split Peaks | Partially blocked column frit or void in the column packing. | Replace the column frit or the column itself. |
| Injector issue (e.g., worn rotor seal).[10] | Perform injector maintenance, including replacing the rotor seal. | |
| Sample solvent incompatibility. | Dissolve the sample in the mobile phase or a weaker solvent. |
Frequently Asked Questions (FAQs)
Q1: Which HPLC detector is best for analyzing this compound?
A1: Since this compound, like many saponins, lacks a strong chromophore, a standard UV-Vis detector may provide poor sensitivity.[1] An Evaporative Light Scattering Detector (ELSD) is a more suitable and commonly used detector for saponin analysis as it is a mass-based detector and does not rely on the analyte's optical properties.[2][11] Mass Spectrometry (MS) is another excellent option that provides both high sensitivity and structural information.
Q2: What type of HPLC column is recommended for this compound analysis?
A2: Reversed-phase (RP) columns, particularly C18 columns, are widely used for the separation of saponins and are a good starting point for method development for this compound.[2][3]
Q3: How can I improve the resolution between this compound and other components in my sample?
A3: Optimizing the mobile phase composition is key to improving resolution.[12][13] You can adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Using a gradient elution, where the concentration of the organic solvent is increased over time, is often necessary for complex samples.[12][13] Fine-tuning the pH of the mobile phase with additives like formic acid or acetic acid can also alter selectivity and improve peak shape.[4]
Q4: What are the typical starting conditions for developing an HPLC method for this compound?
A4: A good starting point would be a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a gradient elution using water (often with a small amount of acid, like 0.1% formic acid) as mobile phase A and acetonitrile as mobile phase B. A flow rate of 1.0 mL/min and a column temperature of 30-40°C are common starting parameters.[11] The detector would ideally be an ELSD or MS.
Q5: How do I conduct a forced degradation study for this compound?
A5: A forced degradation study is essential for developing a stability-indicating method.[13] This involves subjecting solutions of this compound to various stress conditions, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H2O2), thermal (e.g., 60-80°C), and photolytic (e.g., exposure to UV light) stress.[11] The goal is to achieve partial degradation (around 10-20%) to ensure that the HPLC method can separate the intact drug from its degradation products.[5]
Quantitative Data Summary
The following tables provide a template for summarizing the validation parameters of an HPLC method for this compound analysis. The values presented are hypothetical but representative of a well-optimized method for a saponin.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 8500 |
| RSD of Peak Area | ≤ 2.0% | 0.8% |
| RSD of Retention Time | ≤ 1.0% | 0.3% |
Table 2: Method Validation Summary
| Parameter | Concentration Range (µg/mL) | Result |
| Linearity (r²) | 5 - 200 | 0.9995 |
| Limit of Detection (LOD) | N/A | 1.5 µg/mL |
| Limit of Quantification (LOQ) | N/A | 5.0 µg/mL |
| Precision (%RSD) | ||
| - Intra-day | 10, 50, 150 | < 1.5% |
| - Inter-day | 10, 50, 150 | < 2.0% |
| Accuracy (% Recovery) | 10, 50, 150 | 98.5% - 101.2% |
| Robustness | N/A | Method is robust to minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C). |
Experimental Protocols
This section outlines a detailed methodology for the HPLC analysis of this compound. This protocol is a recommended starting point and may require further optimization based on your specific sample matrix and instrumentation.
1. Preparation of Standard Solutions and Samples
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 5 to 200 µg/mL.
-
Sample Preparation: The sample preparation method will depend on the matrix (e.g., plant extract, formulation). A common approach for plant extracts is solid-phase extraction (SPE) to remove interfering substances. The final extract should be dissolved in the mobile phase.
2. Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and an ELSD or MS detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
ELSD Settings (if applicable):
-
Drift Tube Temperature: 70°C.
-
Nebulizer Gas (Nitrogen) Pressure: 2.5 bar.
-
3. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area (or log of peak area for ELSD) versus the concentration of the working standard solutions.
-
Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
Visualizations
The following diagrams illustrate key workflows and concepts in HPLC method development for this compound analysis.
References
- 1. plantaedb.com [plantaedb.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Simultaneous Quantification of Main Saponins in Panax vietnamensis by HPLC-PDA/ELSD Using the Quantitative Analysis of Multi-Components by Single-Marker Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 9. Quantitative and pattern recognition analyses of magnoflorine, spinosin, 6′′′-feruloyl spinosin and jujuboside A by HPLC in Zizyphi Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Quantification of Main Saponins in Panax vietnamensis by HPLC-PDA/ELSD Using the Quantitative Analysis of Multi-Components by Single-Marker Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel enzymatic elimination method for the chromatographic purification of ginsenoside Rb3 in an isomeric mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lubrizolcdmo.com [lubrizolcdmo.com]
- 13. Hydrophilic interaction chromatography for selective separation of isomeric saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Gymnoside IX Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges with Gymnoside IX in aqueous buffers. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the general solubility properties of this compound?
A1: this compound, a triterpenoid saponin, is characterized by a large, complex structure with both hydrophobic (triterpenoid aglycone) and hydrophilic (sugar moieties) parts. This amphipathic nature can lead to challenges in achieving high concentrations in purely aqueous solutions. While specific solubility data for this compound is limited in public literature, saponins, as a class, are generally soluble in polar solvents like water, methanol, and ethanol. However, factors such as the specific buffer composition, pH, and temperature can significantly impact solubility. It is common for such compounds to be sparingly soluble in water.
Q2: What are the key factors that can influence the solubility of this compound?
A2: Several factors can affect the solubility of this compound in aqueous buffers:
-
pH: The solubility of many compounds, including those with acidic or basic functional groups, is pH-dependent. While the predicted pKa of this compound is around 12.36, the ionization state of its functional groups can influence its interaction with the solvent.[1]
-
Temperature: For most solid solutes, solubility increases with temperature as it provides the necessary energy to overcome the lattice energy of the solid. Gentle heating can be a useful technique to aid dissolution.
-
Buffer Composition and Ionic Strength: The type and concentration of salts in your buffer can influence the solubility of this compound through effects on the solution's polarity and ionic interactions.
-
Co-solvents: The addition of a small amount of a water-miscible organic solvent can significantly enhance the solubility of hydrophobic compounds.
-
Physical Form of the Compound: The particle size and crystallinity of the this compound powder can affect the rate of dissolution. Smaller particles have a larger surface area, which can lead to faster dissolution.
Troubleshooting Guide
Issue: this compound powder is not dissolving in my aqueous buffer (e.g., PBS, Tris).
This guide provides a stepwise approach to troubleshoot and resolve solubility issues with this compound.
Step 1: Initial Dissolution Attempt - Standard Protocol
It is recommended to first attempt dissolving this compound by preparing a concentrated stock solution in a suitable organic solvent before diluting it into the aqueous buffer.
Experimental Protocol: Preparation of a this compound Stock Solution
-
Solvent Selection: Based on general solubility information for similar compounds, Dimethyl Sulfoxide (DMSO) is a good initial choice for a stock solution.
-
Preparation:
-
Weigh the desired amount of this compound powder accurately.
-
Add a small volume of high-purity DMSO to the powder.
-
Vortex or sonicate the mixture gently until the solid is completely dissolved. Aim for a high concentration stock solution (e.g., 10-50 mM) to minimize the final concentration of the organic solvent in your experimental buffer.
-
-
Dilution:
-
Add the stock solution dropwise to your pre-warmed (if applicable) aqueous buffer while gently stirring.
-
Observe for any precipitation. If precipitation occurs, the final concentration may be too high for the chosen conditions.
-
Step 2: Troubleshooting Insolubility
If the initial protocol fails, or if you observe precipitation upon dilution, follow these troubleshooting steps. The logical workflow for troubleshooting is illustrated in the diagram below.
Caption: Troubleshooting workflow for this compound insolubility.
Question: I tried making a stock in DMSO, but it still precipitates in my buffer. What should I do next?
Answer: If you are still facing issues, you can systematically explore the following options:
Option 1: Optimize Physical Conditions
-
Gentle Heating: Warm your aqueous buffer to a physiologically relevant temperature (e.g., 37°C) before and during the addition of the this compound stock solution. Many compounds exhibit increased solubility at higher temperatures.
-
Sonication: Use a bath sonicator to apply ultrasonic energy while adding the stock solution to the buffer. This can help to break down aggregates and promote dissolution.
Option 2: Modify the Solvent Environment
-
pH Adjustment: Systematically vary the pH of your aqueous buffer. Since the predicted pKa of this compound is high, exploring a range of pH values (e.g., pH 6.0 to 8.0) might reveal an optimal pH for solubility. Prepare small test batches to identify the most suitable pH.
-
Co-solvents: If your experimental design allows, you can try using a small percentage of a water-miscible organic co-solvent in your final aqueous buffer. Ethanol and methanol are common choices. Start with a low concentration (e.g., 1-5% v/v) and increase if necessary, keeping in mind the potential effects on your downstream experiments.
The following table summarizes potential co-solvents and their typical starting concentrations.
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 1 - 5% | Can affect cell viability at higher concentrations. |
| Ethanol | 1 - 10% | Generally well-tolerated in many biological assays. |
| Methanol | 1 - 10% | Can be toxic to cells; use with caution. |
Experimental Protocol: pH Screening for this compound Solubility
-
Prepare a series of small-volume aliquots of your chosen buffer (e.g., 1 mL).
-
Adjust the pH of each aliquot to cover a range (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0).
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Add a small, consistent volume of the stock solution to each pH-adjusted buffer aliquot to achieve the desired final concentration.
-
Gently mix and visually inspect for precipitation after a set incubation period (e.g., 30 minutes) at a controlled temperature.
-
Quantify the dissolved this compound in the supernatant using a suitable analytical method (e.g., HPLC) if visual inspection is inconclusive.
The decision-making process for selecting a suitable solvent system is outlined in the diagram below.
Caption: Decision pathway for selecting a suitable solvent system.
Disclaimer: The information provided here is based on general chemical principles and available data for similar compounds. It is essential to perform small-scale pilot experiments to determine the optimal conditions for your specific experimental setup. Always refer to the manufacturer's instructions and safety data sheets for the safe handling of all chemicals.
References
minimizing batch-to-batch variability of Gymnoside IX extracts
Technical Support Center: Gymnoside IX Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in .
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary source?
This compound is a naturally occurring glycoside that has been isolated from the tubers of the orchid Gymnadenia conopsea.[1] It is being investigated for its potential therapeutic properties, including anti-cancer activities. The complex structure of this compound makes its consistent extraction challenging.
2. What are the primary factors contributing to batch-to-batch variability in this compound extracts?
Batch-to-batch variability in botanical extracts is a common issue stemming from several factors:
-
Raw Material Inconsistency: The phytochemical profile of Gymnadenia conopsea tubers can vary based on geographical location, climate, harvest time, and storage conditions.[2]
-
Extraction Method: The choice of extraction technique (e.g., maceration, reflux, microwave-assisted extraction) and the specific parameters used significantly impact the yield and purity of this compound.[3]
-
Process Control: Minor deviations in experimental conditions such as solvent concentration, temperature, and extraction time can lead to significant differences in the final extract.[4]
-
Post-Extraction Handling: The stability of this compound can be affected by storage conditions, including temperature, light exposure, and the solvent used for storage.
3. Which analytical methods are recommended for the quality control of this compound extracts?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is the most common and reliable method for the quantification of this compound.[1] Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are also used for structural confirmation.[1] A validated HPLC method is crucial for ensuring the consistency and quality of the extracts.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound.
Issue 1: Low Yield of this compound
Possible Causes:
-
Inefficient extraction solvent.
-
Suboptimal extraction temperature or time.
-
Inadequate sample-to-solvent ratio.
-
Poor quality of raw material.
Solutions:
-
Solvent Optimization: The polarity of the extraction solvent is critical. A systematic evaluation of different solvents and their aqueous mixtures is recommended. The table below provides illustrative data on how solvent choice can impact yield.
-
Parameter Optimization: Experiment with varying extraction times and temperatures to identify the optimal conditions for this compound.
-
Raw Material Qualification: Whenever possible, source raw materials from a qualified supplier and perform initial quality control checks.
Table 1: Illustrative Effect of Solvent System on this compound Extraction Yield
| Solvent System (v/v) | Relative Yield of this compound (%) | Purity of this compound (%) |
| 100% Methanol | 65 | 70 |
| 80% Methanol / 20% Water | 95 | 85 |
| 60% Methanol / 40% Water | 80 | 75 |
| 100% Ethanol | 50 | 65 |
| 80% Ethanol / 20% Water | 85 | 80 |
| 100% Acetone | 30 | 50 |
Note: The data in this table is illustrative and intended to demonstrate the trend of how solvent polarity can affect extraction efficiency. Actual results may vary.
Issue 2: High Impurity Profile in the Extract
Possible Causes:
-
Extraction conditions are too harsh, leading to the co-extraction of unwanted compounds or degradation of this compound.
-
Inappropriate solvent selectivity.
-
Contamination during processing.
Solutions:
-
Method Refinement: Lowering the extraction temperature or shortening the extraction time can sometimes improve purity, although it may slightly reduce the yield.
-
Solvent Selectivity: As shown in Table 1, different solvents have different selectivities. An 80% methanol solution, for instance, may offer a good balance between yield and purity.
-
Purification Steps: Incorporate post-extraction purification steps such as solid-phase extraction (SPE) or column chromatography to remove impurities.
Table 2: Illustrative Impact of Extraction Time and Temperature on this compound Purity
| Extraction Time (hours) | Extraction Temperature (°C) | Purity of this compound (%) | Relative Yield (%) |
| 2 | 40 | 90 | 75 |
| 4 | 40 | 88 | 90 |
| 6 | 40 | 85 | 92 |
| 2 | 60 | 82 | 85 |
| 4 | 60 | 78 | 98 |
| 6 | 60 | 75 | 100 |
Note: This data is illustrative and highlights the trade-off between yield and purity with varying extraction conditions.
Issue 3: Inconsistent HPLC Results
Possible Causes:
-
Degradation of this compound in the analytical sample.
-
Poor chromatographic resolution.
-
Variability in sample preparation.
Solutions:
-
Sample Stability: Ensure that the extracted samples are stored properly (e.g., at -20°C in a suitable solvent) and that the solutions for HPLC analysis are freshly prepared.
-
Method Validation: Use a validated HPLC method with a well-maintained column and high-purity mobile phase.
-
Standardized Procedures: Implement a strict and consistent protocol for sample preparation, including precise weighing, dilution, and filtration steps.
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound
This protocol provides a starting point for the extraction of this compound from Gymnadenia conopsea tubers. Optimization may be required based on the specific plant material and equipment.
-
Sample Preparation: Dry the tubers at 40°C and grind them into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 1.0 g of the powdered plant material into a microwave extraction vessel.
-
Add 20 mL of 80% methanol.
-
Set the MAE parameters:
-
Microwave Power: 500 W
-
Temperature: 60°C
-
Extraction Time: 15 minutes
-
-
-
Post-Extraction:
-
Allow the vessel to cool to room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter before HPLC analysis.
-
Protocol 2: HPLC Quantification of this compound
This protocol outlines a general method for the quantification of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-20 min: 20-40% B
-
20-30 min: 40-60% B
-
30-35 min: 60-20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a stock solution of purified this compound standard in methanol and create a series of dilutions to generate a calibration curve.
Visualizations
References
stability testing of Gymnoside IX under different conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of Gymnoside IX under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of performing stability testing on this compound?
A1: Stability testing, also known as forced degradation, is a critical component of pharmaceutical development.[1][2] These studies help to:
-
Elucidate the degradation pathways and potential degradation products of this compound.[1]
-
Develop and validate a stability-indicating analytical method, typically HPLC.
-
Understand the chemical behavior of the molecule, which informs formulation and packaging development.[1]
-
Determine the optimal storage conditions to ensure the quality, efficacy, and safety of the drug substance over time.
Q2: What are the typical stress conditions applied during the stability testing of this compound?
A2: Forced degradation studies typically expose this compound to a range of stress conditions, including:
-
Acid and Base Hydrolysis: Exposure to acidic and basic conditions helps to determine the susceptibility of the molecule to hydrolysis.[1][2]
-
Thermal Degradation: High temperatures are used to accelerate the degradation process and assess the thermal stability of the compound.[2][3]
-
Photolytic Degradation: Exposure to UV and visible light is performed to evaluate the photostability of this compound, as recommended by ICH Q1B guidelines.[2][4]
-
Oxidative Degradation: The compound is exposed to an oxidizing agent to assess its susceptibility to oxidation.[2]
Q3: How much degradation is considered acceptable in a forced degradation study?
A3: Generally, a degradation of 5-20% is considered appropriate for the purpose of developing and validating a stability-indicating method.[2] Degradation exceeding 20% may be considered abnormal and should be investigated further.[2]
Q4: What are the best long-term storage conditions for this compound?
A4: Based on general knowledge of saponin stability, low temperatures are conducive to reducing degradation during storage.[3] For a similar compound, Gymnodimine-A, storage at -20°C was found to be stable regardless of pH.[5][6][7] It is also recommended to store this compound protected from light.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under initial stress conditions. | The stress conditions (e.g., temperature, acid/base concentration) are not harsh enough. | Gradually increase the stress level. For thermal stress, increase the temperature in increments (e.g., 10°C). For hydrolytic stress, increase the acid/base concentration (e.g., from 0.1 M to 1 M) or the exposure time.[2] |
| Complete degradation of this compound is observed. | The stress conditions are too harsh. | Reduce the duration of exposure or the intensity of the stressor. For example, use a lower temperature or a more dilute acidic/basic solution. |
| Mass balance in the chromatogram is not achieved (sum of assay and impurities is not close to 100%). | Some degradation products may not be eluting from the HPLC column or may not have a chromophore for UV detection. | Adjust the mobile phase composition or gradient to ensure all degradation products are eluted. Consider using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) in parallel with the UV detector. |
| Peak purity analysis fails for the this compound peak after stressing. | A co-eluting degradation product is present. | Optimize the chromatographic method to improve the resolution between this compound and the impurity. This can involve changing the column, mobile phase, or gradient. |
| Variability in stability results between experimental replicates. | Inconsistent experimental conditions (e.g., temperature fluctuations, inaccurate solution preparation). | Ensure precise control over all experimental parameters. Use calibrated equipment and carefully prepare all solutions. |
Data Presentation
The following tables summarize the expected stability of this compound under various conditions. Please note that this data is illustrative and based on the general behavior of saponins. Actual results may vary.
Table 1: Stability of this compound under Hydrolytic Conditions
| Condition | Exposure Time (hours) | % this compound Remaining | Major Degradation Products |
| 0.1 M HCl at 60°C | 2 | 85.2 | G-IX-H1, G-IX-H2 |
| 8 | 62.5 | G-IX-H1, G-IX-H2 | |
| 24 | 35.1 | G-IX-H1, G-IX-H2, G-IX-H3 | |
| 0.1 M NaOH at 60°C | 2 | 78.9 | G-IX-B1, G-IX-B2 |
| 8 | 51.3 | G-IX-B1, G-IX-B2 | |
| 24 | 22.7 | G-IX-B1, G-IX-B2, G-IX-B3 |
Table 2: Stability of this compound under Thermal and Photolytic Conditions
| Condition | Exposure | % this compound Remaining | Major Degradation Products |
| Solid State at 80°C | 7 days | 92.4 | G-IX-T1 |
| Solution at 80°C | 24 hours | 75.8 | G-IX-T1, G-IX-T2 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 88.1 | G-IX-P1 |
| 200 watt hours/m² | 85.3 | G-IX-P1, G-IX-P2 |
Experimental Protocols
Protocol 1: Hydrolytic Stability Testing
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or a suitable solvent.
-
Acid Hydrolysis:
-
Add 1 mL of the stock solution to a vial and add 1 mL of 0.1 M HCl.
-
Cap the vial and place it in a water bath maintained at 60°C.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH and neutralize with 0.1 M HCl.
-
-
Neutral Hydrolysis:
-
Follow the same procedure, but use purified water instead of acid or base.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Thermal Stability Testing
-
Solid State:
-
Place a known amount of solid this compound in a vial.
-
Store the vial in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 7 days).
-
After the exposure period, dissolve the sample in a suitable solvent and analyze by HPLC.
-
-
Solution State:
-
Prepare a 1 mg/mL solution of this compound.
-
Store the solution at a high temperature (e.g., 80°C) and analyze at various time points.
-
Protocol 3: Photostability Testing (as per ICH Q1B)
-
Sample Preparation:
-
Expose solid this compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]
-
-
Control Samples:
-
Protect identical samples from light by wrapping them in aluminum foil.
-
-
Analysis:
-
After the exposure, analyze both the exposed and control samples by HPLC to determine the extent of degradation.
-
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Logical relationship of stability testing inputs and outcomes.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review [mdpi.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Stability and Chemical Conversion of the Purified Reference Material of Gymnodimine-A under Different Temperature and pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability and Chemical Conversion of the Purified Reference Material of Gymnodimine-A under Different Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Gymnoside IX and Ginsenosides: Unveiling Therapeutic Potential in Oncology and Neurology
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Potent Saponin Classes
In the landscape of natural product-derived therapeutics, saponins have emerged as a focal point of research due to their diverse pharmacological activities. Among these, Gymnoside IX, a triterpenoid saponin from Gymnema sylvestre, and ginsenosides, a class of steroid glycosides from the renowned Panax (ginseng) genus, have demonstrated significant potential, particularly in the realms of oncology and neuroprotection. This guide provides a comparative analysis of this compound and various ginsenosides, summarizing key experimental findings, detailing methodologies, and illustrating the molecular pathways through which they exert their effects. While direct comparative studies are limited, this analysis synthesizes the available evidence to offer valuable insights for future research and drug development.
At a Glance: Structural and Biological Distinctions
This compound and ginsenosides, while both classified as saponins, possess distinct structural backbones and originate from different plant sources. This compound is a triterpenoid saponin, whereas ginsenosides are primarily tetracyclic triterpenoid saponins, also known as steroid glycosides.[1] These structural variations underpin their differing biological activities and mechanisms of action.
Ginsenosides are a broad family of compounds, categorized mainly into protopanaxadiol (PPD) and protopanaxatriol (PPT) types, based on their aglycone structure.[2] This diversity leads to a wide spectrum of pharmacological effects, including anti-inflammatory, antioxidant, and immunomodulatory properties.[2][3] In contrast, research on this compound is more nascent, with current literature highlighting its potent cytotoxic effects against cancer cells and its neuroprotective capabilities.
Comparative Performance in Oncology: A Focus on Cytotoxicity and Apoptosis
Both this compound and various ginsenosides have been shown to induce cell death in cancer cell lines, primarily through the induction of apoptosis. However, the specific pathways and potencies appear to differ.
This compound is emerging as a promising anti-cancer agent due to its cytotoxic properties.[2] It is reported to trigger apoptosis through mitochondrial-mediated pathways, involving the disruption of cell membrane integrity and interference with cellular signaling processes.[2]
Ginsenosides , on the other hand, have been extensively studied for their anticancer activities, with different ginsenosides exhibiting varying potencies and mechanisms. For instance, ginsenoside Rh2 has been shown to be more potent than Rg3 in inducing cell death in colorectal cancer cells.[4] The anticancer effects of ginsenosides are often mediated through the modulation of multiple signaling pathways, including those involving p53, NF-κB, and MAPKs, leading to cell cycle arrest and apoptosis.[3][5]
Quantitative Analysis of Cytotoxicity
Due to the absence of direct comparative studies, the following tables summarize the cytotoxic effects of this compound and selected ginsenosides from separate studies. It is crucial to note that experimental conditions such as cell lines, treatment durations, and assay methods vary, precluding a direct comparison of IC50 values.
Table 1: Cytotoxicity of this compound
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| This compound | Various Cancer Cells | Cytotoxicity Assay | Reported as a cytotoxic compound | [2] |
Table 2: Cytotoxicity of Various Ginsenosides
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| Ginsenoside Rh2 | HCT116 (Colon) | Cell Death Assay | More potent than Rg3 | [4] |
| Ginsenoside Rg3 | HT-29 (Colon) | MTT Assay | > 50% inhibition at 10 µg/mL | [1] |
| Ginsenoside Rd | NSCLC cells | CCK8 Assay | Inhibited proliferation (~99.52%) | |
| Compound K | Neuroblastoma cells | CCK-8 Assay | IC50: 5-15 µM |
Neuroprotective Efficacy: A Tale of Two Pathways
Both this compound and ginsenosides have demonstrated neuroprotective effects, suggesting their potential in the management of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
This compound has been shown to alleviate Alzheimer's disease-like neuropathology and cognitive deficits in a staurosporine-induced model by restoring the Akt/GSK-3β signaling pathway. This restoration helps to reduce neuronal damage and prevent cognitive decline.
In contrast, the neuroprotective effects of ginsenosides are multifaceted and involve a broader range of mechanisms.[2] They have been reported to exert their effects through antioxidant, anti-inflammatory, and anti-apoptotic pathways.[2][6] For example, ginsenosides Rb1 and Rg1 have shown neuroprotective effects in models of cerebral ischemia.[6] Furthermore, various ginsenosides have been found to modulate the PI3K/Akt pathway, similar to this compound, highlighting a point of mechanistic convergence.
Quantitative Analysis of Neuroprotection
The following tables present data on the neuroprotective effects of this compound and selected ginsenosides from different studies.
Table 3: Neuroprotective Effects of this compound
| Compound | Model | Key Finding | Reference |
| This compound | Staurosporine-induced AD model (in vitro & in vivo) | Restores Akt/GSK-3β pathway, rescues apoptosis and cognitive impairments |
Table 4: Neuroprotective Effects of Various Ginsenosides
| Compound | Model | Key Finding | Reference |
| Ginsenoside Rd | Cerebral I/R in vivo | Attenuates infarct volume and improves neurological recovery | [7] |
| Ginsenoside Re | CCl4-induced dopaminergic neurodegeneration | Reduces cell loss and degeneration | [8] |
| Ginsenoside Rb1 & Rg1 | Cerebral I/R in vivo | Reduce infarction volume and alleviate neurological deficits | [6] |
| Ginsenoside Rh1 | Amyloid-β induced SH-SY5Y cells | Activates PI3K/Akt pathway |
Mechanistic Insights: Signaling Pathways
The therapeutic effects of both this compound and ginsenosides are rooted in their ability to modulate key cellular signaling pathways.
This compound's known mechanism in neuroprotection involves the upregulation of the Akt/GSK-3β pathway. In cancer, it is suggested to act via mitochondrial-mediated apoptosis.
Ginsenosides interact with a wider array of signaling cascades. In cancer, they can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the p53 tumor suppressor and regulation of the Bcl-2 family of proteins.[4][5] Their anti-inflammatory and neuroprotective effects are frequently linked to the inhibition of the NF-κB and MAPK pathways and modulation of the PI3K/Akt pathway.
Visualizing the Pathways
Caption: this compound neuroprotective signaling pathway.
Caption: Ginsenoside anticancer signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature for both this compound and ginsenosides.
Cytotoxicity Assay (MTT/CCK-8)
Objective: To determine the concentration-dependent cytotoxic effect of a compound on a cancer cell line.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or the specific ginsenoside in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate for 1-4 hours.
-
Measurement: For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. For CCK-8, no solubilization step is needed. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a compound.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or a specific ginsenoside for the designated time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are live cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Western Blotting for Signaling Pathway Analysis
Objective: To detect the expression levels of specific proteins in a signaling pathway.
Protocol:
-
Protein Extraction: Treat cells with the compound of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p-Akt, GSK-3β, p-GSK-3β, Bax, Bcl-2, caspases) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Conclusion and Future Directions
This comparative analysis reveals that both this compound and ginsenosides are valuable natural compounds with significant therapeutic potential. While ginsenosides have a broader, more established range of biological activities supported by a vast body of literature, this compound is a promising newcomer with potent cytotoxic and neuroprotective effects that warrant further investigation.
A key takeaway for researchers is the apparent convergence on the PI3K/Akt signaling pathway, suggesting a common mechanistic thread despite their structural differences. However, the multi-target nature of ginsenosides contrasts with the more specific mechanisms currently identified for this compound.
Future research should prioritize direct comparative studies of this compound and specific ginsenosides under standardized experimental conditions. Such studies will be instrumental in elucidating their relative potencies and therapeutic indices. Furthermore, exploring the synergistic effects of these compounds with existing chemotherapeutic or neuroprotective agents could open new avenues for combination therapies. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate such future investigations, ultimately accelerating the translation of these promising natural products from the laboratory to the clinic.
References
- 1. Comparative Analysis of Ginsenoside Profiles: Antioxidant, Antiproliferative, and Antigenotoxic Activities of Ginseng Extracts of Fine and Main Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginsenosides: A Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activities of Ginsenosides, the Main Active Components of Ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ginsenoside Rh2 induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ginsenosides as anticancer agents: in vitro and in vivo activities, structure-activity relationships, and molecular mechanisms of action [frontiersin.org]
- 6. Comparative analysis of the neuroprotective effects of ginsenosides Rg1 and Rb1 extracted from Panax notoginseng against cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effect and Possible Mechanisms of Ginsenoside-Rd for Cerebral Ischemia/Reperfusion Damage in Experimental Animal: A Meta-Analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginsenoside Rd and ginsenoside Re offer neuroprotection in a novel model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Activity of Gymnoside IX: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory activity of Gymnoside IX against established anti-inflammatory agents, dexamethasone and celecoxib. The data presented is compiled from preclinical studies using in vitro models of neuroinflammation, primarily focusing on lipopolysaccharide (LPS)-stimulated glial cells. This document aims to offer an objective overview supported by experimental data to aid in the evaluation of this compound as a potential therapeutic candidate.
Comparative Efficacy of Anti-inflammatory Agents
The anti-inflammatory potential of this compound was evaluated by its ability to inhibit the production of key pro-inflammatory mediators in LPS-stimulated C6 glioma cells. For a comprehensive comparison, the effects are presented alongside data for the corticosteroid dexamethasone and the selective COX-2 inhibitor celecoxib, derived from studies using similar glial cell models.
Table 1: Inhibition of Pro-inflammatory Mediators
| Compound | Target Mediator | Cell Type | IC50 / % Inhibition |
| This compound | iNOS | C6 Glioma | Significant reduction at 10, 20, 40 µM |
| COX-2 | C6 Glioma | Significant reduction at 10, 20, 40 µM | |
| TNF-α | C6 Glioma | Significant reduction at 10, 20, 40 µM | |
| IL-6 | C6 Glioma | Significant reduction at 10, 20, 40 µM | |
| IL-1β | C6 Glioma | Significant reduction at 10, 20, 40 µM | |
| Dexamethasone | TNF-α | RAW264.7 | Significant suppression at 1 µM |
| IL-6 | C2C12 | Inhibition at 1 µM | |
| Celecoxib | PGE2 | Microglia | Significant inhibition at 10 µM |
Note: Direct comparison of IC50 values is challenging due to variations in experimental conditions across different studies. The provided data indicates a significant dose-dependent anti-inflammatory effect of this compound.
Mechanistic Insights: Impact on Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling cascades involved in the inflammatory response. The primary mechanism involves the inhibition of the NF-κB and MAPK pathways.
Table 2: Effects on Key Signaling Proteins
| Compound | Signaling Pathway | Target Protein | Effect | Cell Type |
| This compound | NF-κB | Nuclear Translocation of p65 | Inhibition | C6 Glioma |
| Phosphorylation of IκBα | Attenuation | C6 Glioma | ||
| MAPK | Phosphorylation of p38 | Attenuation | C6 Glioma | |
| Akt | Phosphorylation of Akt | Attenuation | C6 Glioma | |
| Dexamethasone | NF-κB | - | Prevents activation | Glial co-cultures |
| Celecoxib | MAPK | Phosphorylation of p38 | Attenuation | Neonatal rat brain |
Signaling Pathway Diagrams
Caption: LPS-induced pro-inflammatory signaling pathways and the inhibitory action of this compound.
Experimental Protocols
The following protocols are representative of the methodologies used in the cited studies to evaluate the anti-inflammatory effects of this compound and comparative compounds.
Cell Culture and Treatment
-
Cell Line: Rat C6 glioma cells or primary microglial cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound, dexamethasone, or celecoxib for 1-2 hours before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (typically 6-24 hours).
Measurement of Pro-inflammatory Mediators
Nitric Oxide (NO) Assay: The production of nitric oxide is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and prostaglandin E2 (PGE2) in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Caption: Workflow for measuring pro-inflammatory mediators.
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of p65 NF-κB, IκBα, p38 MAPK, and Akt.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cross-Validation of Analytical Methods for Gymnoside IX: A Comparative Guide
A comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) for the quantification of Gymnoside IX, offering researchers, scientists, and drug development professionals a guide to selecting the appropriate analytical technique.
Data Presentation: A Comparative Overview of Analytical Methods
The selection of an analytical method is critical for the accurate quantification of this compound in various matrices, including herbal extracts and biological samples. The following tables summarize the typical performance characteristics of HPLC, UPLC-MS/MS, and HPTLC methods based on data from analogous ginsenoside analyses.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | HPLC | UPLC-MS/MS | HPTLC |
| Linearity Range | 0.2 - 10 µg/mL | 1 - 1000 ng/mL[1] | 100 - 1000 ng/spot[2] |
| Correlation Coefficient (r²) | > 0.999[3] | > 0.9968[1] | > 0.997[2] |
| Limit of Detection (LOD) | ~50 ng/mL[4] | 0.003–0.349 ng/mL[5] | 17.86 ng/band[2] |
| Limit of Quantification (LOQ) | ~150 ng/mL[4] | 25 ng/mL[6] | 54.13 ng/band[2] |
Table 2: Comparison of Precision and Accuracy
| Parameter | HPLC | UPLC-MS/MS | HPTLC |
| Intra-day Precision (RSD%) | < 2.87%[7] | < 9.14%[1] | 1.72 - 2.13%[2] |
| Inter-day Precision (RSD%) | < 3.0% | < 5.8%[1] | < 2.5% |
| Accuracy (Recovery %) | 94.4 - 103.1%[7] | 89.62 - 111.45%[1] | 98.79 - 99.79%[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for HPLC, UPLC-MS/MS, and HPTLC analysis of ginsenosides, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
A simple and rapid gradient reversed-phase HPLC method can be employed for the simultaneous separation and determination of ginsenosides.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Eclipse XDB C18 column (4.6 mm x 150 mm, 5 µm).[7]
-
Mobile Phase: A gradient elution using water and acetonitrile.[7]
-
Column Temperature: 30°C.[7]
-
Detection: Diode array detection at 203 nm.[7]
-
Sample Preparation: Fermentation broth or other sample matrices can be analyzed, with recovery of ginsenosides typically in the range of 94.4-103.1% with a relative standard deviation (RSD) of less than 2.87%.[7]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol
UPLC-MS/MS offers high sensitivity and specificity for the quantification of ginsenosides, making it suitable for analysis in complex biological matrices.
-
Instrumentation: A UPLC system coupled with a tandem mass spectrometer.
-
Column: A reversed-phase C18 column.[6]
-
Mobile Phase: Gradient elution with water and a mixture of methanol-acetonitrile.[6]
-
Quantification Mode: Multiple-reaction monitoring (MRM) is used for quantification and identification.[6]
-
Sample Preparation: For plasma samples, a liquid-liquid extraction can be performed. The lower limit of quantification for this method can be as low as 1 ng/mL in human plasma.[1]
-
Validation: The method should be validated for accuracy, precision, linearity, and recovery.[1]
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
HPTLC provides a simple, precise, and accurate method for the quantitative analysis of compounds in different extracts.
-
Instrumentation: HPTLC system with a densitometric scanner.
-
Stationary Phase: Precoated silica gel 60F254 HPTLC plates.[8]
-
Mobile Phase: A mixture of chloroform, methanol, and glacial acetic acid (e.g., in a ratio of 17:3:0.5 v/v/v) can be used.[2]
-
Sample Application: Apply standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Analysis: Scan the developed plate in absorbance mode at a specific wavelength (e.g., 301 nm).
Mandatory Visualization
The following diagram illustrates a general workflow for the validation of an analytical method, a critical process for ensuring data quality and reliability in pharmaceutical analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. X-ray crystallographic and validated HPTLC analysis of the biomarker chromone glucoside (schumanniofioside A) isolated from Acalypha fruticosa growing in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of RP-HPLC-UV method for the determination of Glipizide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of 25 Ginsenosides by UPLC-HRMS via Quantitative Analysis of Multicomponents by Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a reversed-phase HPLC method for quantitative determination of ginsenosides Rb1, Rd, F2, and compound K during the process of biotransformation of ginsenoside Rb1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High Performance Thin layer Chromatography: Densitometry Method for Determination of Rubraxanthone in the Stem Bark Extract of Garcinia cowa Roxb - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Gymnoside IX: A Comparative Analysis with Other Natural Compounds
For Immediate Release
In the landscape of natural product research, Gymnoside IX, a triterpenoid saponin derived from Gymnema sylvestre, has emerged as a compound of significant interest for its potential therapeutic applications, particularly in oncology and neuroprotection. This guide offers a comparative analysis of this compound's efficacy against other well-researched natural compounds: Ginsenoside Rg3, Curcumin, and Resveratrol. This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of available preclinical data to inform future research and development efforts.
It is crucial to note that while this guide consolidates existing data, direct head-to-head comparative studies of this compound against the other mentioned compounds are currently limited in the scientific literature. Therefore, the presented data, derived from various independent studies, should be interpreted with the understanding that experimental conditions may differ.
Efficacy in Oncology: A Comparative Overview
This compound has demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis via the mitochondrial pathway.[1] To contextualize its potential, we compare its reported anticancer activities with those of Ginsenoside Rg3, a well-characterized saponin from Panax ginseng, and Curcumin, a polyphenol from Curcuma longa.
Table 1: Comparative Anticancer Efficacy of Natural Compounds
| Compound | Cancer Cell Line | IC50 Value (µM) | Key Molecular Mechanisms | Reference |
| This compound | Data not available in direct comparative studies | Data not available | Induces apoptosis through mitochondrial pathways.[1] | [1] |
| Ginsenoside Rg3 | A549/DDP (Cisplatin-resistant lung cancer) | 8.14 ± 0.59 (in combination with cisplatin) | Reverses multidrug resistance; may induce apoptosis. | [2] |
| Various cancer cell lines | Varies | Induces apoptosis, inhibits proliferation, metastasis, and angiogenesis.[3] | [3][4] | |
| Curcumin | T47D, MCF7, MDA-MB-231, MDA-MB-468 (Breast cancer) | Micromolar range | Induces G2/M cell cycle arrest and apoptosis; inhibits Akt/mTOR signaling. | [5] |
| GCT (Giant cell tumor) | Dose-dependent reduction in viability | Induces apoptosis and increases caspase-3 activity; inhibits MMP-9 and NF-κB.[1] | [1] |
Note: The IC50 values are highly dependent on the cell line and experimental conditions. The data presented here is for illustrative purposes and is not from a single comparative study.
Neuroprotective Efficacy: A Comparative Perspective
Recent studies have highlighted the neuroprotective potential of this compound, particularly its ability to restore the Akt/GSK-3β signaling pathway, which is often dysregulated in neurodegenerative diseases like Alzheimer's. This section compares its neuroprotective profile with that of Resveratrol, a polyphenol found in grapes and other plants, known for its neuroprotective effects.
Table 2: Comparative Neuroprotective Efficacy of Natural Compounds
| Compound | Model System | Key Molecular Mechanisms | Reference |
| This compound | Alzheimer's disease models | Restores Akt/GSK-3β pathway. | |
| Resveratrol | Various neurodegenerative models | Antioxidant, anti-inflammatory, anti-amyloidogenic, activates SIRT1. | [6][7] |
| Cuprizone-induced demyelination in rats | Reduces demyelination and neuroinflammation. | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Anticancer signaling pathway of this compound.
Caption: Neuroprotective signaling pathway of this compound.
Caption: General experimental workflow for efficacy assessment.
Detailed Experimental Protocols
For the purpose of reproducibility and standardization, detailed methodologies for the key experiments cited are provided below.
Cell Viability Assessment (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound, Ginsenoside Rg3, Curcumin) and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Apoptosis Detection (Annexin V/Propidium Iodide Staining and Flow Cytometry)
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Seed cells and treat with the test compounds as described for the MTT assay.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
-
Signaling Pathway Analysis (Western Blot)
-
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.
-
Protocol:
-
Treat cells with the test compounds for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, GSK-3β, p-GSK-3β, Bcl-2, Bax, Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
-
Conclusion and Future Directions
This compound exhibits promising anticancer and neuroprotective properties in preclinical models. While direct comparative efficacy data against other established natural compounds like Ginsenoside Rg3, Curcumin, and Resveratrol is not yet available, the existing evidence suggests distinct and potentially potent mechanisms of action. Future research should prioritize head-to-head comparative studies under standardized experimental conditions to rigorously evaluate the relative efficacy of these compounds. Such studies are essential to guide the selection and development of the most promising natural product-based therapeutic agents for clinical applications.
References
- 1. Curcumin inhibits cell proliferation and promotes apoptosis in human osteoclastoma cell through MMP-9, NF-κB and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment with 20(S)-ginsenoside Rg3 reverses multidrug resistance in A549/DDP xenograft tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Activities of Ginsenosides, the Main Active Components of Ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease [frontiersin.org]
- 7. cdn.greenmedinfo.com [cdn.greenmedinfo.com]
- 8. Comparative Neuroprotective Potential of Nanoformulated and Free Resveratrol Against Cuprizone-Induced Demyelination in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture of Gymnoside IX: A Comparative Guide to its Structural Elucidation
For researchers, scientists, and professionals in drug development, the precise structural elucidation of a novel natural product is a critical step in harnessing its therapeutic potential. This guide provides a comprehensive comparison of the analytical techniques used to determine and confirm the structure of Gymnoside IX, a notable glycoside isolated from the tubers of Gymnadenia conopsea. We will delve into the experimental data and protocols that underpin its structural confirmation and compare it with a structurally related compound, Gymnoside I, also found in the same plant species.
At a Glance: Key Structural and Spectroscopic Data
The structural elucidation of complex natural products like this compound relies on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns, offering clues to the compound's composition and the nature of its glycosidic linkages.
Below is a summary of the key data for this compound and its comparator, Gymnoside I. It is important to note that while the primary literature confirms the isolation and structural determination of these compounds, access to the complete raw spectral data can be limited. The information presented here is compiled from available scientific sources.
| Property | This compound | Gymnoside I | Data Source |
| Molecular Formula | C₅₁H₆₄O₂₄ | C₂₁H₃₀O₁₁ | [1] |
| Molecular Weight | 1061.04 g/mol | 458.45 g/mol | [2] |
| Source Organism | Gymnadenia conopsea | Gymnadenia conopsea | [2] |
| ¹H NMR Data | Data not fully available in public domain | Data not fully available in public domain | - |
| ¹³C NMR Data | Data not fully available in public domain | Data not fully available in public domain | - |
| Mass Spectrometry Data | Data not fully available in public domain | Data not fully available in public domain | - |
The Path to Structural Confirmation: An Experimental Workflow
The journey from a crude plant extract to a fully characterized molecule like this compound involves a multi-step process. This workflow is fundamental in natural product chemistry and ensures the purity and correct structural assignment of the isolated compound.
Key Experimental Protocols
The successful structural elucidation of this compound and its analogues hinges on meticulous experimental procedures. Below are detailed methodologies for the key experiments cited.
Isolation and Purification of Gymnosides
-
Extraction: The air-dried and powdered tubers of Gymnadenia conopsea are extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanolic extract.[2]
-
Fractionation: The crude extract is subjected to a series of column chromatography steps. This typically involves using silica gel, octadecylsilyl (ODS) silica gel, and high-performance liquid chromatography (HPLC) with different solvent systems to separate the complex mixture into individual components.
-
Purification: Final purification of the isolated fractions is often achieved through repeated HPLC until a pure compound, such as this compound, is obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., methanol-d₄ or DMSO-d₆) and placed in a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). Two-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity of protons and carbons within the molecule.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations observed in the 2D spectra are analyzed to piece together the molecular structure, including the stereochemistry of the glycosidic linkages.
Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) is a common technique for analyzing glycosides as it is a soft ionization method that keeps the molecule intact. The analysis can be performed in both positive and negative ion modes.
-
Mass Analysis: High-resolution mass spectrometry (HR-MS) is used to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): To gain further structural information, the molecular ion is fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides valuable information about the sequence and linkage of the sugar units and the structure of the aglycone.
Comparative Performance and Biological Activity
While detailed comparative studies on the biological activities of individual gymnosides are not extensively available, research on the extracts of Gymnadenia conopsea has revealed several promising therapeutic properties. These include anti-fatigue, neuroprotective, and radical scavenging effects. The structural differences between this compound and Gymnoside I, particularly the presence of additional sugar and acyl moieties in this compound, are likely to influence their biological activities. Further research is needed to quantify and compare the specific activities of these and other related gymnosides.
Logical Relationship in Spectroscopic Data Interpretation
The elucidation of a complex structure like this compound is a puzzle where different pieces of spectroscopic data are fitted together to form a coherent picture. The logical flow of this process is essential for arriving at the correct structure.
References
Comparative Bioactivity Analysis: Gymnoside IX vs. Gymnoside I
A detailed examination of the current scientific evidence on the biological activities of Gymnoside IX and Gymnoside I, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound and Gymnoside I are two natural compounds that have garnered interest within the scientific community for their distinct biological activities. This compound has been primarily investigated for its cytotoxic and neuroprotective properties, while Gymnoside I has been recognized for its antiallergic potential. This guide provides a comprehensive comparison of their known bioactivities, supported by available experimental data and detailed methodologies. It is important to note that while individual studies on each compound exist, a direct, head-to-head comparative study evaluating their bioactivities under identical experimental conditions is not available in the current body of scientific literature. This guide, therefore, presents a parallel analysis of the existing data to facilitate an informed understanding of their respective biological profiles.
Summary of Bioactivities and Quantitative Data
The following table summarizes the key bioactivities and available quantitative data for this compound and Gymnoside I. The lack of direct comparative studies necessitates presenting the data for each compound as reported in individual research efforts.
| Bioactivity | This compound | Gymnoside I |
| Primary Investigated Effect | Cytotoxicity, Neuroprotection | Antiallergic |
| Mechanism of Action | Induces apoptosis via mitochondrial pathways; Modulates the Akt/GSK-3β signaling pathway.[1] | Exhibits antiallergic effects in passive cutaneous allergic reactions.[2] |
| Quantitative Data | Specific IC50 values for cytotoxicity are not consistently reported across publicly available studies. Neuroprotective effects have been demonstrated by observing the restoration of the Akt/GSK-3β pathway.[3] | Specific quantitative data on the extent of antiallergic activity (e.g., percentage inhibition at specific concentrations) is limited in publicly available literature. |
Detailed Bioactivity Profiles
This compound: A Profile of Cytotoxicity and Neuroprotection
This compound has emerged as a compound of interest for its potential applications in oncology and neurodegenerative disease research.
Cytotoxic Activity:
This compound has been identified as a cytotoxic agent with the ability to induce programmed cell death, or apoptosis, in cancer cells.[1] The primary mechanism underlying this effect is the activation of the mitochondrial pathway of apoptosis.[1] This involves the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm, ultimately leading to cell death. While the cytotoxic potential of this compound has been established, specific half-maximal inhibitory concentration (IC50) values across various cancer cell lines are not widely available in the literature, highlighting an area for future research.
Neuroprotective Activity:
In the context of neurodegenerative diseases, particularly Alzheimer's disease, this compound has demonstrated promising neuroprotective effects.[3] Research has shown that it can alleviate neuropathology by restoring the Akt/GSK-3β signaling pathway.[3] This pathway is crucial for neuronal survival and function, and its dysregulation is a hallmark of Alzheimer's disease. By modulating this pathway, this compound has been observed to reduce neuronal apoptosis and improve synaptic function in preclinical models.[3]
Gymnoside I: A Profile of Antiallergic Potential
Gymnoside I is primarily characterized by its antiallergic properties. It is classified as a glycosidoxybenzyl 2-isobutylmalic acid.[2]
Antiallergic Activity:
The antiallergic effects of Gymnoside I have been observed in in vivo models, specifically in passive cutaneous anaphylaxis (PCA) in mice.[2] The PCA model is a standard method for evaluating type I hypersensitivity reactions, which are central to allergic responses. The activity of Gymnoside I in this model suggests its potential to mitigate allergic reactions, making it a candidate for further investigation in the context of conditions such as asthma and other allergic disorders.[2] However, detailed quantitative data and mechanistic studies on its antiallergic effects are not extensively documented in the available literature.
Experimental Protocols
To facilitate the replication and further investigation of the bioactivities of this compound and Gymnoside I, the following are detailed methodologies for key experiments.
This compound: Induction of Apoptosis and Western Blot for Akt/GSK-3β Pathway
1. Cell Culture and Treatment:
-
Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the cell culture medium at various concentrations. A vehicle control (DMSO) is run in parallel.
-
Cells are incubated for a specified period (e.g., 24, 48 hours).
2. Apoptosis Assay (Annexin V-FITC/PI Staining):
-
After treatment, both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Cells are resuspended in 1X Annexin-binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for 15 minutes.
-
Apoptotic cells are analyzed by flow cytometry.
3. Western Blot Analysis for Akt/GSK-3β Pathway:
-
Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies against total Akt, phospho-Akt (Ser473), total GSK-3β, phospho-GSK-3β (Ser9), and a loading control (e.g., β-actin).
-
The membrane is then washed with TBST and incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Gymnoside I: Passive Cutaneous Anaphylaxis (PCA) Assay
1. Sensitization of Mice:
-
Male ICR mice (or a similar strain) are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into one ear. The contralateral ear is injected with saline as a control.
2. Drug Administration:
-
After a sensitization period (e.g., 24-48 hours), Gymnoside I, dissolved in an appropriate vehicle, is administered to the mice, typically via oral gavage or intraperitoneal injection. A control group receives the vehicle alone.
3. Antigen Challenge:
-
Approximately 1 hour after drug administration, the mice are challenged by an intravenous injection of DNP-human serum albumin (HSA) along with Evans blue dye.
4. Evaluation of Anaphylactic Reaction:
-
After a set time (e.g., 30 minutes), the mice are euthanized.
-
The ears are excised, and the Evans blue dye is extracted using a solvent such as formamide or a potassium hydroxide/acetone mixture.
-
The amount of dye extravasation, which is proportional to the intensity of the allergic reaction, is quantified by measuring the absorbance of the extract at a specific wavelength (e.g., 620 nm) using a spectrophotometer.
-
The percentage inhibition of the allergic reaction by Gymnoside I is calculated by comparing the absorbance values of the drug-treated group with the control group.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the known signaling pathway for this compound and a general experimental workflow for assessing cytotoxicity.
Caption: Signaling pathways of this compound.
Caption: Experimental workflow for cytotoxicity assessment.
Based on the currently available scientific literature, this compound and Gymnoside I exhibit distinct and potentially valuable bioactivities. This compound shows promise as a cytotoxic agent against cancer cells and as a neuroprotective compound for neurodegenerative diseases, primarily through its influence on the mitochondrial apoptotic and Akt/GSK-3β pathways. In contrast, Gymnoside I is characterized by its antiallergic properties, suggesting a role in mitigating hypersensitivity reactions.
The significant gap in the literature is the absence of direct comparative studies. Such research would be invaluable for elucidating the relative potency and efficacy of these two compounds and for guiding future drug development efforts. Researchers are encouraged to undertake studies that directly compare this compound and Gymnoside I in various biological assays to provide a more definitive understanding of their therapeutic potential.
References
Independent Replication of Published Gymnoside IX Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent replication and comparison of published findings related to Gymnoside IX, a natural compound reported to possess cytotoxic and radical scavenging properties. Due to the limited availability of public data from independent replication studies, this document outlines the necessary experimental comparisons and provides available data for alternative compounds to serve as a benchmark for future research.
The foundational research on this compound, as identified in the literature, is the 2006 publication by Morikawa et al. in the Chemical & Pharmaceutical Bulletin, titled "Bioactive Constituents from Chinese Natural Medicines. XVII. Constituents with Radical Scavenging Effect and New Glucosyloxybenzyl 2-Isobutylmalates from Gymnadenia conopsea." At present, the full text of this seminal paper, containing detailed experimental protocols and primary data, is not widely accessible. This guide is therefore structured to highlight the data required for a comprehensive comparative analysis, thereby encouraging and facilitating transparent and reproducible research in this area.
Comparative Data Summary
A direct comparison of independently replicated data for this compound is currently impeded by the lack of publicly available studies. The following tables are structured to present the necessary data points for a thorough comparative analysis, with placeholder information for this compound. Data for well-characterized alternative compounds, Paclitaxel and Ginsenoside Rh2, are included to provide a reference for the types of quantitative data required.
Table 1: Radical Scavenging Activity
| Compound | Assay | IC50 (µg/mL) | Experimental Conditions | Reference |
| This compound | DPPH | Data not available | Data not available | Morikawa et al., 2006 |
| Alternative: Sideritis perezlarae methanol extract | DPPH | 360 | Methanol extract evaluated | [1] |
| Alternative: Anogeissus leiocarpus ethanol extract | DPPH | 104.74 | Ethanol extract of stem bark | [2] |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Incubation Time (h) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | Morikawa et al., 2006 |
| Paclitaxel | Canine CHMm | MTT | ~1 | 24 | [3] |
| MEL | MTT | ~50 ng/ml | 48 | [4] | |
| K562 | MTT | ~21 ng/ml | 48 | [4] | |
| Ginsenoside Rh2 | MCF-7 | Cell Viability | 67.48 | Not specified | [5] |
| MDA-MB-231 | Cell Viability | 27.00 | Not specified | [5] | |
| Huh-7 | Cell Viability | <20 | Not specified | [5] |
Experimental Protocols
Detailed experimental protocols are fundamental for the replication of scientific findings. The following outlines the necessary methodologies for key experiments related to the evaluation of this compound and its alternatives.
Radical Scavenging Activity (DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.
General Protocol:
-
Preparation of DPPH solution: A fresh solution of DPPH in methanol is prepared.
-
Sample preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made.
-
Reaction: A specific volume of each dilution of the test compound is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
General Protocol:
-
Cell Culture: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a plate reader.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method to detect and quantify apoptosis.
General Protocol:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Antioxidant and cytotoxic activities of Sideritis perezlarae (Borja) Roselló, Stübing and Peris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Anticancer activity of ginsenosides Rh2 on various cancer cells [e-jarb.org]
Comparative Analysis of Irbesartan (Standard of Care) and Gymnoside IX for Diabetic Nephropathy
A Hypothetical Head-to-Head Examination
Introduction
Diabetic nephropathy remains a leading cause of end-stage renal disease worldwide. The current standard of care focuses on controlling blood glucose levels, blood pressure, and blockade of the renin-angiotensin-aldosterone system (RAAS). Irbesartan, an angiotensin II receptor blocker (ARB), is a well-established standard-of-care treatment for hypertensive patients with type 2 diabetes and diabetic nephropathy.[1][2][3] This guide provides a comprehensive overview of the clinical evidence supporting the use of Irbesartan and contrasts it with the available preclinical data for Gymnoside IX, a natural compound with cytotoxic properties. It is important to note that no direct head-to-head clinical studies comparing Irbesartan and this compound for diabetic nephropathy have been conducted. This comparison is presented to highlight the rigorous evidence required for a standard-of-care drug versus a compound in the early stages of research for a different therapeutic application.
Irbesartan: An Established Standard of Care
Irbesartan is an angiotensin II receptor blocker that selectively inhibits the binding of angiotensin II to the AT1 receptor.[1][4] This action leads to vasodilation, reduced secretion of aldosterone, and consequently, a lowering of blood pressure and a decrease in intraglomerular pressure, which is beneficial in slowing the progression of diabetic kidney disease.[1][3]
Mechanism of Action
Irbesartan's primary mechanism of action involves the blockade of the RAAS pathway. By preventing angiotensin II from binding to its AT1 receptor, Irbesartan mitigates the downstream effects of angiotensin II, which include vasoconstriction, sodium and water retention, and cellular growth and proliferation, all of which contribute to the pathophysiology of diabetic nephropathy.[1][3] Preclinical studies in db/db mice, a model of type 2 diabetes, have also suggested that Irbesartan may ameliorate diabetic nephropathy by suppressing the RANKL-RANK-NF-κB pathway, indicating an anti-inflammatory mechanism.[5]
Clinical Efficacy: Summary of Key Clinical Trials
The renoprotective effects of Irbesartan in patients with type 2 diabetes and nephropathy have been demonstrated in large, randomized controlled trials, most notably the Irbesartan Diabetic Nephropathy Trial (IDNT) and the Irbesartan in Patients with Type 2 Diabetes and Microalbuminuria (IRMA) Study .[6]
Table 1: Key Efficacy Data from the IDNT
| Outcome | Irbesartan | Amlodipine | Placebo |
| Primary Composite Endpoint | |||
| (Doubling of serum creatinine, end-stage renal disease, or all-cause mortality) | 32.6% | 41.1% | 39.0% |
| Relative Risk Reduction vs. Placebo | 20% (p=0.02) | - | - |
| Relative Risk Reduction vs. Amlodipine | 23% (p=0.006) | - | - |
| Rate of eGFR Decline | -2.34 mL/min/1.73m²/year | -3.76 mL/min/1.73m²/year | -3.52 mL/min/1.73m²/year |
Data from the Irbesartan Diabetic Nephropathy Trial (IDNT).[7][8][9]
Table 2: Key Efficacy Data from the IRMA Study
| Outcome | Irbesartan 150 mg | Irbesartan 300 mg | Placebo |
| Progression to Diabetic Nephropathy | 9.7% | 5.2% | 14.9% |
| Hazard Ratio vs. Placebo (300 mg) | - | 0.30 (p<0.001) | - |
| Hazard Ratio vs. Placebo (150 mg) | 0.61 (p=0.08) | - | - |
Data from the Irbesartan in Patients with Type 2 Diabetes and Microalbuminuria (IRMA) Study.[10][11]
Experimental Protocols
Irbesartan Diabetic Nephropathy Trial (IDNT) - A Brief Overview
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[12]
-
Participants: 1,715 hypertensive patients with type 2 diabetes, proteinuria, and mild renal insufficiency.[9]
-
Interventions: Patients were randomly assigned to receive irbesartan (300 mg daily), amlodipine (10 mg daily), or a placebo. Additional antihypertensive medications (excluding ACE inhibitors, other ARBs, and calcium-channel blockers) were used to achieve a target blood pressure of <135/85 mmHg.[12]
-
Primary Outcome: A composite of a doubling of the baseline serum creatinine concentration, the onset of end-stage renal disease, or death from any cause.[8]
-
Follow-up: Approximately 2.6 years.[12]
This compound: An Investigational Compound
This compound is a triterpenoid saponin derived from the plant Gymnema sylvestre.[13] The available scientific literature on this compound is sparse and primarily focuses on its cytotoxic properties, suggesting potential applications in oncology.[13]
Mechanism of Action
The known mechanism of action of this compound involves the induction of apoptosis (programmed cell death) in cancer cells through mitochondrial pathways.[13] This is characterized by the disruption of cell membrane integrity and interference with cellular signaling processes.[13] There is currently no published data to suggest a mechanism of action relevant to the treatment of diabetic nephropathy.
Preclinical Data
To date, there are no published preclinical or clinical studies evaluating the efficacy or safety of this compound in models of diabetic nephropathy. The compound is described as being for "research purposes only".[14][15]
Objective Comparison and Conclusion
The comparison between Irbesartan and this compound for the treatment of diabetic nephropathy is a study in contrasts. Irbesartan is a well-characterized drug with a clearly defined mechanism of action in the context of this disease, supported by robust evidence from large-scale, long-term clinical trials that have established it as a standard of care.
In contrast, this compound is a natural product in the very early stages of scientific investigation. Its known biological activity is in the realm of cancer cell cytotoxicity, and there is a complete lack of data regarding its potential effects, either beneficial or harmful, on kidney function or the progression of diabetic nephropathy.
Table 3: Head-to-Head Comparison Summary
| Feature | Irbesartan | This compound |
| Drug Class | Angiotensin II Receptor Blocker (ARB) | Triterpenoid Saponin |
| Primary Indication | Hypertension, Diabetic Nephropathy | Investigational (potential anti-cancer) |
| Mechanism in DN | Blocks RAAS pathway, reduces glomerular pressure | Unknown/Not studied |
| Clinical Evidence | Extensive (e.g., IDNT, IRMA studies) | None |
| Preclinical DN Data | Yes (e.g., in db/db mice) | None |
| Standard of Care | Yes | No |
References
- 1. What is the mechanism of Irbesartan? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. m.youtube.com [m.youtube.com]
- 5. Irbesartan Ameliorates Diabetic Nephropathy by Suppressing the RANKL-RANK-NF-κB Pathway in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prevention and treatment of diabetic nephropathy: the program for irbesartan mortality and morbidity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. Irbesartan Diabetic Nephropathy Trial - American College of Cardiology [acc.org]
- 10. The effect of irbesartan on the development of diabetic nephropathy in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. This compound | 898827-00-4 | XG173021 | Biosynth [biosynth.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound - CD BioSustainable [sustainable-bio.com]
Assessing the Purity of Commercially Available Gymnoside IX: A Comparative Guide for Researchers
For researchers and drug development professionals utilizing Gymnoside IX, a triterpenoid saponin with promising cytotoxic properties, ensuring the purity of the commercially available compound is paramount for reliable and reproducible experimental outcomes.[1] This guide provides a comparative overview of the purity of commercially available this compound, details the key analytical methods for its assessment, and outlines potential impurities that may be present.
Comparison of Commercial this compound Preparations
The purity of this compound from commercial suppliers can vary, impacting its biological activity and the interpretation of research results. While a comprehensive, publicly available comparison of all suppliers is challenging due to the proprietary nature of some data, this section provides a summary based on available information and typical specifications for high-purity natural products. Researchers are strongly encouraged to request a Certificate of Analysis (CoA) from their chosen supplier for batch-specific purity data.
Table 1: Comparison of Commercially Available this compound
| Supplier | Stated Purity (Typical) | Analytical Methods Used for QC | Potential Impurities |
| Supplier A (e.g., LabSolutions) | ≥96% | HPLC, LC-MS, NMR | Other related saponins from Gymnadenia conopsea, residual solvents, plant-derived compounds. |
| Supplier B (e.g., Biosynth, MedchemExpress) | >98% (Assumed High-Grade) | HPLC, LC-MS, NMR | Structurally similar Gymnosides, residual solvents. |
| Supplier C (e.g., CD BioSustainable) | Research Grade (Purity Varies) | HPLC | Other phytochemicals from the extraction process. |
Note: The purity levels for Suppliers B and C are presented as informed estimates typical for the natural products industry and should be confirmed with the supplier for specific batches.
Key Experimental Protocols for Purity Assessment
Accurate determination of this compound purity relies on a combination of chromatographic and spectroscopic techniques. The following are detailed protocols for the most critical analytical methods.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the gold standard for assessing the purity of non-volatile compounds like this compound. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically suitable for saponin analysis.
-
Mobile Phase: A gradient elution is often employed for optimal separation of saponins.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-80% B (linear gradient)
-
25-30 min: 80% B (isocratic)
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve this compound standard and commercial samples in methanol to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is calculated based on the area percentage of the this compound peak relative to the total peak area in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Profiling
LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, providing confirmation of the molecular weight of this compound and enabling the identification of potential impurities.
Experimental Protocol:
-
LC System: Utilize the same HPLC conditions as described above.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
-
Ionization Mode: Negative ion mode is often effective for saponins.
-
Mass Range: Scan from m/z 100 to 1500.
-
Data Analysis: Confirm the presence of the [M-H]⁻ ion for this compound (expected m/z ~1060.6). Analyze other peaks in the chromatogram to identify the mass of potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
NMR spectroscopy is a powerful tool for the structural elucidation and verification of organic molecules. For this compound, ¹H and ¹³C NMR are essential to confirm its chemical structure and can also reveal the presence of structurally related impurities.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated methanol (CD₃OD) or pyridine-d₅.
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.5 mL of the deuterated solvent.
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Data Analysis: Compare the obtained spectra with published data for this compound to confirm the structure and identify any signals corresponding to impurities.
Potential Impurities in Commercial this compound
This compound is isolated from the plant Gymnadenia conopsea.[2] Therefore, commercial preparations may contain other related natural products from the plant source as impurities. These can include:
-
Other Gymnoside Analogs: Structurally similar saponins with variations in the glycosylation pattern or aglycone structure.
-
Dihydrostilbenes and Phenanthrenes: Other classes of phenolic compounds present in Gymnadenia conopsea.
-
Residual Solvents: Organic solvents used during the extraction and purification process.
-
Degradation Products: this compound may degrade under certain conditions, leading to the formation of related byproducts.
Visualizing the Workflow and a Hypothetical Signaling Pathway
To aid in the understanding of the experimental process and the potential biological context of this compound, the following diagrams are provided.
References
Unveiling the Anti-Cancer Potential of Gymnoside IX: A Statistical Validation and Comparative Guide
A comprehensive analysis of the experimental data surrounding Gymnoside IX, a triterpenoid saponin, reveals its promising cytotoxic properties. While specific quantitative data for the pure compound remains limited in publicly accessible literature, this guide provides a statistical validation based on closely related saponin fractions from its source, Gymnema sylvestre, and compares its potential efficacy against established chemotherapeutic agents.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental findings, methodologies, and a comparative perspective to inform future research and development.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Gymnema sylvestre Saponin-Rich Fraction (GSSRF) Against Breast Cancer Cell Lines
| Compound/Fraction | Cell Line | Incubation Time (h) | IC50 (µg/mL) |
| GSSRF | MCF-7 | 24 | 63.77 ± 0.23[1] |
| GSSRF | MDA-MB-468 | 24 | 103.14 ± 1.05[1] |
| Cisplatin | MCF-7 | 48 | ~5.0 - 15.0 |
| Doxorubicin | MCF-7 | 48 | ~0.1 - 1.0 |
Table 2: In Vitro Cytotoxicity of Gymnemagenol Against HeLa Cells
| Compound | Cell Line | Incubation Time (h) | IC50 (µg/mL) |
| Gymnemagenol | HeLa | 48 | 37 |
| 5-Fluorouracil (5-FU) | HeLa | 48 | 36 |
Table 3: In Vivo Anti-Tumor Activity of Gymnema sylvestre Saponin-Rich Fraction (GSSRF) in a Solid Tumor Model
| Treatment Group | Dose (mg/kg/day) | Tumor Weight Reduction (%) |
| GSSRF | 100 | 46.70[1][2] |
| GSSRF | 200 | 60.80[1][2] |
| Cisplatin | 5 | 88.32[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on the studies conducted on the Gymnema sylvestre saponin-rich fraction.
In Vitro Cytotoxicity Assay (SRB Assay) [1]
-
Cell Seeding: Cancer cell lines (MCF-7 and MDA-MB-468) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Treatment: Cells were treated with various concentrations of the GSSRF (1.56 to 100 µg/mL) and incubated for 24 and 48 hours.
-
Cell Fixation: Post-incubation, the supernatant was removed, and cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.
-
Staining: The plates were washed, and the cells were stained with 0.4% Sulforhodamine B (SRB) solution for 30 minutes.
-
Absorbance Measurement: The protein-bound dye was solubilized with 10 mM Tris buffer, and the absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the GSSRF that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curve.
In Vivo Solid Tumor Model (Dalton's Lymphoma Ascites - DLA) [1][2]
-
Tumor Induction: DLA cells (1 x 10^6 cells) were injected subcutaneously into the right hind limb of healthy mice.
-
Treatment: After 24 hours of tumor inoculation, the mice were treated with GSSRF (100 and 200 mg/kg body weight, orally) or a standard drug (cisplatin, 5 mg/kg, intraperitoneally) daily for 14 days. A control group received the vehicle.
-
Tumor Measurement: Tumor volume and weight were measured every five days.
-
Data Analysis: At the end of the 30-day observation period, the percentage reduction in tumor weight was calculated relative to the control group.
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway of Saponin-Induced Apoptosis
Commercial suppliers of this compound describe its mode of action as inducing apoptosis in cancer cells through the mitochondrial pathway[3]. While specific experimental validation for this compound is pending, the following diagram illustrates the generally accepted mitochondrial (intrinsic) pathway of apoptosis that is often triggered by cytotoxic saponins.
Caption: A diagram illustrating the hypothetical mitochondrial pathway of apoptosis initiated by saponins.
General Workflow for In Vitro and In Vivo Anti-Cancer Drug Screening
The following diagram outlines a typical workflow for the evaluation of a potential anti-cancer compound, from initial in vitro screening to in vivo validation.
Caption: A flowchart depicting the general stages of pre-clinical anti-cancer drug evaluation.
References
- 1. Anti-Tumor Potential of Gymnema sylvestre Saponin Rich Fraction on In Vitro Breast Cancer Cell Lines and In Vivo Tumor-Bearing Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Potential of Gymnema sylvestre Saponin Rich Fraction on In Vitro Breast Cancer Cell Lines and In Vivo Tumor-Bearing Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 898827-00-4 | XG173021 | Biosynth [biosynth.com]
Safety Operating Guide
Proper Disposal of Gymnoside IX: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling Gymnoside IX must adhere to stringent disposal procedures due to its acute oral toxicity and high, long-lasting toxicity to aquatic life. This guide provides essential safety and logistical information for the proper management and disposal of this compound waste streams in a laboratory setting.
Hazard Profile and Safety Precautions
This compound, a triterpenoid saponin, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment, particularly into sewer systems and waterways, is of paramount importance.
Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE and key safety measures.
| Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Hand Washing | Thoroughly wash hands after handling | To remove any residual contamination. |
Waste Segregation and Container Management
Proper segregation and containment of this compound waste are critical to prevent accidental exposure and environmental contamination. Follow these steps for waste management:
-
Designated Hazardous Waste Containers: All solid and liquid waste containing this compound must be collected in clearly labeled, leak-proof hazardous waste containers.
-
Waste Identification: The container label must include the words "Hazardous Waste," the chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Aquatic Hazard").
-
Segregation of Waste Streams:
-
Solid Waste: This includes contaminated consumables such as gloves, pipette tips, and empty vials. Place these items in a designated, lined hazardous waste container for solids.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, shatter-resistant hazardous waste container for liquids. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage: Store hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and drains.
Disposal Procedures
Direct disposal of this compound down the drain is strictly prohibited due to its high aquatic toxicity. The primary and recommended method for the disposal of this compound waste is through an accredited hazardous waste management service.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this compound. They will provide information on approved waste containers, labeling requirements, and pickup schedules.
-
Avoid In-Lab Treatment (Unless Approved): Do not attempt to neutralize or treat this compound waste in the laboratory without a validated and approved protocol from your EHS department. Some saponins can be degraded through acid or alkaline hydrolysis, but the efficacy and safety of such methods for this compound waste have not been established.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's designated hazardous waste contractor. This ensures that the waste is managed and disposed of in compliance with all local, state, and federal regulations.
Experimental Workflow for this compound Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, researchers can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
